4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
Description
Properties
IUPAC Name |
4-bromo-1-chloro-2-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNVIFVDARUOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682108 | |
| Record name | 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897955-78-1 | |
| Record name | 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene, a key intermediate in the preparation of various compounds of pharmaceutical interest. The document details the strategic design of the synthetic route, focusing on the Williamson ether synthesis as the core transformation. It offers a step-by-step experimental protocol, discusses the underlying chemical principles, and provides guidance on the purification and characterization of the final product. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently and safely synthesize this important chemical building block.
Introduction
This compound is a substituted aromatic ether that serves as a valuable precursor in the synthesis of a range of more complex molecules. Its structural features, including the presence of bromo, chloro, and methoxyethoxy functionalities, offer multiple points for further chemical modification. This versatility makes it an attractive starting material in medicinal chemistry and drug discovery programs. The strategic placement of the halogen atoms allows for selective cross-coupling reactions, while the ether linkage provides specific physicochemical properties to the resulting molecules. A robust and well-characterized synthetic route to this intermediate is therefore of significant interest to the scientific community.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and efficient approach for the synthesis of this compound is through a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a suitable electrophile, typically an alkyl halide or sulfonate.
Our retrosynthetic analysis disconnects the ether linkage to reveal two key synthons: the commercially available 4-bromo-2-chlorophenol and a 2-methoxyethoxy electrophile. This strategy is advantageous due to the ready availability of the starting phenol and the straightforward nature of the Williamson ether synthesis.
Figure 2: Workflow for the Williamson ether synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-2-methoxyethane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed. [1]4. Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes.
-
Column Preparation: Pack a glass column with silica gel slurried in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a pure solid or oil.
Mechanistic Insights
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. [2]
Figure 3: Mechanism of the Williamson ether synthesis.
In the first step, the weakly acidic phenolic proton of 4-bromo-2-chlorophenol is removed by the base, potassium carbonate, to generate the more nucleophilic phenoxide ion. In the second step, this phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 1-bromo-2-methoxyethane in a concerted SN2 fashion, displacing the bromide leaving group and forming the desired ether product. The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation (K⁺) but not the nucleophile, thereby increasing the nucleophilicity of the phenoxide.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm. Methylene protons of the ethoxy group as two triplets around 3.7-4.2 ppm. A singlet for the methoxy group around 3.4 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-155 ppm. Methylene carbons of the ethoxy group around 68-72 ppm. Methoxy carbon around 59 ppm. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₉H₁₀BrClO₂. |
| IR | C-O-C stretching vibrations for the ether linkage, C-H stretching for aromatic and aliphatic protons, and C-Br and C-Cl stretching vibrations. |
Safety and Handling
-
4-Bromo-2-chlorophenol: This compound is harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1-Bromo-2-methoxyethane: This is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Work in a well-ventilated fume hood and wear appropriate PPE.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Handle with extreme care in a fume hood and use appropriate gloves.
-
Potassium Carbonate: While less hazardous, it can cause irritation upon contact with eyes and skin.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of this compound via the Williamson ether synthesis. The provided step-by-step protocol, along with the mechanistic insights and characterization guidelines, should serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The use of readily available starting materials and a well-understood reaction mechanism makes this synthesis amenable to both small-scale laboratory work and potential scale-up operations.
References
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]
Sources
In-depth Technical Guide: 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene CAS number 897955-78-1
A Note to the Researcher: Comprehensive, publicly available data for 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene (CAS 897955-78-1) is limited. This guide synthesizes the available information and provides a framework for understanding its properties and potential applications based on its chemical structure and the behavior of related compounds. Further empirical investigation is necessary to fully characterize this molecule.
Introduction
This compound is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with a bromine atom, a chlorine atom, and a methoxyethoxy group, suggests its utility as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules for medicinal chemistry and material science.[1] The unique arrangement of these functional groups offers multiple reaction sites, allowing for a variety of chemical transformations.
Chemical and Physical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely published. However, we can infer certain characteristics based on its molecular structure.
| Property | Value/Information | Source |
| CAS Number | 897955-78-1 | N/A |
| Molecular Formula | C₁₀H₁₂BrClO₂ | [1] |
| Molecular Weight | 279.56 g/mol | [1] |
| Appearance | Likely a solid or oil at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water | Inferred |
Synthesis and Handling
Conceptual Synthetic Pathway
A likely approach to the synthesis of this compound would involve the Williamson ether synthesis. This would entail the reaction of a di-halogenated phenol with 2-methoxyethyl halide.
Caption: Conceptual Williamson ether synthesis pathway.
General Laboratory Handling
Due to the lack of a specific Safety Data Sheet (SDS), this compound should be handled with the caution typically afforded to halogenated aromatic compounds.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups.
Key Reaction Sites
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the existing chloro, bromo, and alkoxy groups.
-
Carbon-Bromine Bond: The bromine atom is a good leaving group, making this site susceptible to nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
-
Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions.
Caption: Key reactive sites of the molecule.
Potential Applications in Drug Discovery and Organic Synthesis
While specific examples of its use are not widely documented, its structure suggests potential as a key building block in several areas:
-
Scaffold for Medicinal Chemistry: The di-halogenated pattern, combined with the flexible ether side chain, makes it an attractive starting point for the synthesis of novel compounds to be screened for biological activity. The bromine atom, in particular, can be readily converted to other functional groups through cross-coupling reactions, allowing for the rapid generation of a library of derivatives.
-
Intermediate for Complex Molecule Synthesis: This compound can serve as a precursor to more elaborate molecules in multi-step synthetic sequences.[1]
Spectroscopic Analysis (Predicted)
No published spectroscopic data (NMR, IR, MS) for this compound is currently available. The following are predicted spectral characteristics based on its structure:
-
¹H NMR: Signals corresponding to the aromatic protons, the two methylene groups of the ethoxy moiety, and the methyl group of the methoxy moiety are expected. The aromatic signals would likely appear as complex multiplets due to the substitution pattern.
-
¹³C NMR: Resonances for the aromatic carbons (some showing C-Br and C-Cl coupling), the methylene carbons of the ethoxy group, and the methoxy carbon are anticipated.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight (279.56 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Infrared Spectroscopy: Characteristic peaks for C-O-C (ether) stretching, aromatic C-H stretching, and C-C ring stretching would be expected.
Conclusion
This compound is a chemical intermediate with potential for use in synthetic and medicinal chemistry. Its value lies in the combination of a stable ether linkage and two different halogen atoms on an aromatic ring, which offer distinct opportunities for chemical modification. However, a comprehensive understanding of its properties and reactivity awaits further experimental investigation and publication of detailed analytical and safety data. Researchers working with this compound should proceed with caution and are encouraged to perform thorough characterization.
References
[2] Smolecule. (2023, August 16). 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene. Retrieved from Smolecule website.
Sources
4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene chemical structure and properties
Introduction
In the landscape of modern chemical research, particularly within the realms of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount. Substituted phenyl ethers, especially those bearing halogen atoms, represent a class of compounds with significant potential due to their unique electronic properties and ability to participate in a variety of chemical transformations. This guide provides a comprehensive technical overview of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene, a compound with potential as a versatile building block in organic synthesis. Due to the limited availability of experimental data in peer-reviewed literature, this guide will focus on its chemical identity, a proposed synthetic route grounded in established chemical principles, and its potential applications based on structural analogy.
Chemical Identity and Structure
The nomenclature of substituted benzenes can sometimes vary depending on the prioritization of functional groups. For the purpose of this guide, we will refer to the compound with CAS Number 166959-35-9 as this compound. It is important to note that this compound may also be named 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene.
The fundamental structure consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a 2-methoxyethoxy group. The presence of two different halogen atoms and an ether linkage provides multiple sites for potential chemical modification, making it an interesting candidate for the synthesis of more complex molecules.
Caption: Chemical structure of this compound.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely available. The following table summarizes the known information. Researchers are advised to experimentally determine key properties for any application.
| Property | Value | Source |
| CAS Number | 166959-35-9 | Smolecule[1] |
| Molecular Formula | C₉H₁₀BrClO₂ | Smolecule[1] |
| Molecular Weight | 265.53 g/mol | Smolecule[1] |
| IUPAC Name | 4-bromo-2-chloro-1-(2-methoxyethoxy)benzene | Smolecule[1] |
| SMILES | COCCOC1=C(Cl)C=C(Br)C=C1 | Smolecule[1] |
| InChI Key | GCTBJNZZUCBCDJ-UHFFFAOYSA-N | Smolecule[1] |
Note: Properties such as melting point, boiling point, and solubility are not currently available in public databases and would require experimental determination.
Proposed Synthesis: The Williamson Ether Synthesis Approach
A logical and well-established method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.
The proposed synthesis for the target compound would utilize 4-bromo-2-chlorophenol as the starting phenol and 1-bromo-2-methoxyethane as the alkylating agent. The rationale for this choice is the commercial availability of both starting materials and the high efficiency of the Williamson ether synthesis for forming aryl ethers.
Sources
Navigating the Solubility Landscape of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the intricate world of pharmaceutical sciences and drug development, the solubility of a chemical entity is a cornerstone property that dictates its fate from early-stage discovery to final formulation. It is a critical determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers and scientists, a comprehensive understanding of a compound's solubility in various organic solvents is not merely academic; it is a practical necessity that informs decisions in synthesis, purification, formulation, and biological screening.
This in-depth technical guide focuses on the solubility of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene, a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will provide a robust framework for understanding its likely solubility characteristics. By leveraging established principles of organic chemistry, analyzing the influence of its constituent functional groups, and detailing field-proven experimental methodologies, this document aims to empower researchers to confidently assess and utilize this compound in their work.
Physicochemical Profile of this compound
A thorough understanding of a molecule's intrinsic properties is paramount to predicting its behavior in different solvent environments. The structural features of this compound offer valuable clues to its solubility.
The molecular formula of this compound is C10H12BrClO2, with a molecular weight of approximately 279.56 g/mol [1].
Structural Analysis:
-
Aromatic Core: The benzene ring forms a nonpolar, hydrophobic backbone.
-
Halogenation: The presence of both bromine and chlorine atoms significantly increases the molecule's molecular weight and contributes to its lipophilicity. Halogenated aromatic compounds are generally expected to have low aqueous solubility.
-
Methoxyethoxy Group: The -(CH2)2OCH3 ether linkage introduces a degree of polarity to the molecule. The ether oxygens can act as hydrogen bond acceptors, which can enhance solubility in protic solvents. Studies on similar drug-like molecules have shown that the introduction of a methoxyethoxy group can lead to a modest improvement in aqueous solubility compared to simpler alkyl or halogen substituents.
Based on this structure, a key principle to apply is "like dissolves like." We can anticipate that this compound will exhibit favorable solubility in solvents of intermediate to low polarity and limited solubility in highly polar solvents like water.
Predicted Solubility in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Highly Polar Protic | Very Low / Insoluble | The large, nonpolar aromatic and halogenated portion of the molecule dominates over the polar ether group. |
| Methanol | Polar Protic | Slightly to Moderately Soluble | The alcohol's hydroxyl group can hydrogen bond with the ether oxygens, while its alkyl chain can interact with the nonpolar regions of the solute. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but the longer alkyl chain in ethanol may offer slightly better interaction with the nonpolar part of the molecule. |
| Acetone | Polar Aprotic | Moderately to Highly Soluble | As a polar aprotic solvent, acetone can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding, effectively solvating the molecule. |
| Dichloromethane (DCM) | Nonpolar | Highly Soluble | The nonpolar nature of DCM aligns well with the hydrophobic characteristics of the brominated and chlorinated benzene ring. |
| Chloroform | Nonpolar | Highly Soluble | Similar to DCM, chloroform is an excellent solvent for many organic compounds with significant nonpolar character. |
| Ethyl Acetate | Moderately Polar Aprotic | Moderately to Highly Soluble | Its ester functionality provides some polarity, while the ethyl and acetyl groups offer nonpolar interactions. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Highly Soluble | The cyclic ether structure of THF provides good solvation for a wide range of organic compounds. |
| Acetonitrile | Polar Aprotic | Slightly to Moderately Soluble | While polar, its smaller size and strong dipole moment may not interact as favorably with the large nonpolar regions of the molecule compared to other aprotic solvents. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Moderately to Highly Soluble | DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| Hexane / Heptane | Nonpolar (Aliphatic) | Low to Slightly Soluble | While nonpolar, the specific interactions with the aromatic ring may be less favorable compared to chlorinated or aromatic solvents. |
| Toluene | Nonpolar (Aromatic) | Highly Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute. |
Experimental Determination of Solubility: Protocols and Workflows
To obtain definitive solubility data, experimental determination is essential. The following section outlines robust protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Testing
This initial screening method provides a rapid assessment of solubility in various solvents.
Protocol:
-
Preparation: Dispense approximately 1-2 mg of this compound into a series of small, clean, and dry test tubes or vials.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent from the list above.
-
Mixing: Vigorously agitate each tube for 30-60 seconds using a vortex mixer.
-
Observation: Visually inspect each tube for the presence of undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Slightly Soluble: A significant portion of the solid has dissolved, but some particles remain.
-
Insoluble: The majority of the solid remains undissolved.
-
Quantitative Solubility Determination: Kinetic and Thermodynamic Assays
For drug development and other precise applications, quantitative solubility data is required. Kinetic and thermodynamic solubility are two key parameters.
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period following its addition from a concentrated stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. This is a more time-consuming but more accurate measurement, crucial for later-stage development.
Workflow for Solubility Determination:
Caption: Experimental workflow for determining kinetic and thermodynamic solubility.
Detailed Protocol for Thermodynamic Solubility (Shake-Flask Method):
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm filter to remove any remaining fine particles.
-
Dilution: Dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).
-
Calculation: Determine the concentration of the compound in the original saturated solution by back-calculating from the dilution factor.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships between the solute, the solvent, and the resulting solubility.
Caption: Interplay of solute and solvent properties influencing solubility.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the solubility of this compound. While specific experimental data is sparse, a solid understanding of its physicochemical properties allows for reliable predictions of its behavior in a range of organic solvents. The provided experimental protocols offer a clear path for researchers to determine precise solubility values tailored to their specific applications.
For scientists working with this compound, it is highly recommended to perform at least qualitative solubility tests in a selection of relevant solvents before proceeding with further experiments. For those in drug development, quantitative determination of both kinetic and thermodynamic solubility will be essential for building a robust data package for lead optimization and preclinical evaluation. As this compound and its analogs are further explored, the generation and publication of such fundamental data will be of great value to the scientific community.
References
Sources
Spectroscopic Signature of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene: A Comprehensive NMR Analysis
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. The guide will delve into the predicted spectral data based on established principles of NMR spectroscopy and analysis of structurally analogous compounds, offering a robust framework for the characterization of this molecule.
Introduction
This compound, with the CAS number 166959-35-9, is a substituted aromatic ether.[1] Its structure incorporates a benzene ring with three distinct substituents: a bromine atom, a chlorine atom, and a 2-methoxyethoxy group. The precise arrangement of these substituents dictates a unique electronic environment for each proton and carbon atom, resulting in a characteristic NMR fingerprint. Understanding this fingerprint is paramount for confirming the identity and purity of the compound in synthetic chemistry and pharmaceutical research. This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shift, spin-spin coupling, and substituent effects in aromatic systems.[2][3]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the 2-methoxyethoxy side chain. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the ether group.[3][4]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.45 | d | 2.5 | 1H |
| H-5 | 7.20 | dd | 8.8, 2.5 | 1H |
| H-3 | 6.95 | d | 8.8 | 1H |
| O-CH₂-CH₂-O | 4.15 | t | 4.8 | 2H |
| O-CH₂-CH₂-O | 3.80 | t | 4.8 | 2H |
| O-CH₃ | 3.45 | s | - | 3H |
Disclaimer: The chemical shifts and coupling constants are predicted values based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.
Rationale for Assignments:
-
Aromatic Protons (H-3, H-5, H-6): The aromatic region is expected to show three distinct signals for the three protons on the benzene ring.[5][6]
-
H-6: This proton is ortho to the bromine atom and meta to the chlorine and ether groups. The deshielding effect of the adjacent bromine atom is expected to shift this proton the furthest downfield. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is situated between the bromine and chlorine atoms (meta to both) and will experience coupling from both H-6 and H-3, resulting in a doublet of doublets.
-
H-3: This proton is ortho to the electron-donating methoxyethoxy group and will be the most shielded of the aromatic protons, thus appearing at the lowest chemical shift in this region. It will be split into a doublet by the adjacent H-5.
-
-
2-Methoxyethoxy Protons: The protons of the side chain are expected to appear in the upfield region of the spectrum.[4][7]
-
O-CH₂-CH₂-O (4.15 ppm): The methylene protons directly attached to the aromatic ring's oxygen atom are deshielded and will appear as a triplet due to coupling with the adjacent methylene group.
-
O-CH₂-CH₂-O (3.80 ppm): The second methylene group in the ethoxy chain will also be a triplet.
-
O-CH₃: The methyl protons will appear as a sharp singlet as there are no adjacent protons to couple with.
-
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a single resonance. The chemical shifts are primarily influenced by the electronegativity of the attached atoms and the overall electronic distribution within the molecule.[8][9]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-O) | 155.0 |
| C-1 (C-Cl) | 130.5 |
| C-4 (C-Br) | 115.8 |
| C-6 | 133.0 |
| C-5 | 128.5 |
| C-3 | 114.0 |
| O-CH₂-CH₂-O | 70.0 |
| O-CH₂-CH₂-O | 69.5 |
| O-CH₃ | 59.0 |
Disclaimer: The chemical shifts are predicted values based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.
Rationale for Assignments:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.[9]
-
C-2: The carbon atom bonded to the electronegative oxygen of the ether group will be the most deshielded and appear at the lowest field.
-
C-1 and C-4: The carbons bearing the chlorine and bromine atoms will also be deshielded, with their specific shifts influenced by the combined inductive and resonance effects of all substituents.
-
C-3, C-5, and C-6: The carbons bonded to hydrogen will have chemical shifts determined by their position relative to the substituents.
-
-
Aliphatic Carbons: The carbons of the 2-methoxyethoxy side chain will appear in the upfield region of the spectrum.[7]
-
O-CH₂-CH₂-O: The two methylene carbons will have similar chemical shifts, both being deshielded by the adjacent oxygen atoms.
-
O-CH₃: The methyl carbon will be the most shielded carbon in the molecule, appearing at the highest field.
-
Experimental Protocols
To obtain high-quality NMR data for this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for this type of compound.
-
Sample Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently invert it several times to ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher for better signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
Visualization of Molecular Structure and Logical Relationships
To aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure with labeled protons and carbons, as well as the workflow for spectral analysis.
Caption: Molecular structure of this compound with proton labeling.
Caption: Molecular structure of this compound with carbon labeling.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR data for this compound. By understanding the expected spectral features and the underlying principles governing them, researchers can confidently utilize NMR spectroscopy for the verification and characterization of this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality data, ensuring the integrity of scientific research and development in which this molecule is a key component.
References
-
Pharmaffiliates. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]
-
Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
PubChem. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. [Link]
-
Chemsrc. CAS#:1506154-38-6 | 4-Bromo-1-chloro-2-(chloromethoxy)benzene. [Link]
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]
-
Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
Analytical Chemistry. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. [Link]
-
YouTube. Interpreting Aromatic NMR Signals. [Link]
-
National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]
-
YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]
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An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
This guide provides a comprehensive technical overview of the predicted reactivity of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene, a substituted aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally analogous compounds and fundamental principles of organic chemistry to offer a robust predictive reactivity profile for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound possesses a unique combination of substituents on a benzene ring that dictates its chemical behavior. The presence of two different halogen atoms (bromine and chlorine), along with an electron-donating methoxyethoxy group, creates a nuanced electronic and steric environment.
Structure:
Figure 1: Chemical structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C9H10BrClO2 | - |
| Molecular Weight | 265.53 g/mol | - |
| Appearance | Likely a solid or high-boiling liquid | General knowledge of similar compounds |
| Solubility | Insoluble in water; soluble in common organic solvents | General knowledge of similar compounds[1] |
Core Reactivity Profile: A Trifecta of Functional Groups
The reactivity of this compound is primarily governed by the interplay of its three key functional groups: the bromo, chloro, and methoxyethoxy substituents. This section will delve into the anticipated reactivity at each of these sites.
The Bromo Group: The More Reactive Halogen
In the vast majority of cross-coupling and metallation reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This differential reactivity is a cornerstone of synthetic strategy, allowing for selective functionalization.
This class of reactions is arguably the most important for aryl halides, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[2][3] Given the structure of the target molecule, a Suzuki coupling at the bromine position is expected to proceed under standard conditions.
-
Causality of Experimental Choices: The choice of palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and base (e.g., K2CO3, Cs2CO3) is crucial for reaction efficiency.[3] The ligand on the palladium center influences the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[4] For sterically hindered substrates or less reactive boronic acids, more sophisticated ligand systems may be required.
-
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[4] The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base is predicted to selectively form the corresponding aniline derivative at the position of the bromine atom.
-
Self-Validating System: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and formation of the desired product. The high selectivity for the C-Br bond cleavage over the C-Cl bond is a key validation point.
-
The bromine atom can be exchanged with a metal, typically lithium or magnesium, to form an organometallic intermediate. This powerful nucleophile can then react with a wide range of electrophiles.
-
Lithiation: Reaction with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures is expected to result in a lithium-halogen exchange at the bromine position. The resulting aryllithium species is a potent nucleophile. Additives like bis(2-dimethylaminoethyl) ether can enhance the rate and stability of the lithiated intermediate.[5]
-
Expertise & Experience: Careful temperature control is paramount in these reactions to prevent unwanted side reactions, such as decomposition of the organolithium reagent or reaction with other functional groups. The choice of organolithium reagent can influence the selectivity and rate of the exchange.
-
The Chloro Group: A Handle for Sequential Functionalization
The lower reactivity of the chlorine atom compared to the bromine atom allows for it to be retained during reactions at the bromo position. This opens up the possibility of sequential, site-selective functionalization of the aromatic ring.
While less reactive, the chlorine atom can participate in cross-coupling reactions under more forcing conditions. This typically involves the use of more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands) and stronger bases. This allows for a second, different group to be introduced after the initial functionalization at the bromine site.
The Methoxyethoxy Group and the Aromatic Ring
The 2-methoxyethoxy group is an ortho, para-directing electron-donating group. However, with the aromatic ring already heavily substituted, its primary role is electronic modulation of the reactivity of the halogen atoms.
Generally, nucleophilic aromatic substitution on aryl halides requires strong electron-withdrawing groups (like nitro groups) in the ortho or para positions to the leaving group.[6][7][8] The subject molecule lacks such strong activating groups. Therefore, direct nucleophilic displacement of either the bromine or chlorine by common nucleophiles is predicted to be very difficult under standard conditions.
Experimental Protocols: Predictive Methodologies
The following protocols are predictive and based on well-established procedures for similar substrates. They should be considered as starting points for optimization.
Protocol: Suzuki-Miyaura Coupling at the Bromo Position
Objective: To selectively couple an arylboronic acid at the C4 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
K2CO3 (2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dried flask under an inert atmosphere, add this compound, the arylboronic acid, and K2CO3.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the Pd(PPh3)4 catalyst.
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2: Workflow for a predictive Suzuki-Miyaura coupling reaction.
Protocol: Buchwald-Hartwig Amination at the Bromo Position
Objective: To selectively introduce an amine at the C4 position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd2(dba)3 (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 and Xantphos to a dried flask.
-
Add toluene and stir for 10 minutes.
-
Add this compound, the amine, and NaOtBu.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11][12] Operations should be carried out in a well-ventilated fume hood. While specific toxicity data is not available, it should be treated as potentially harmful if swallowed, in contact with skin, or inhaled.[13][14]
Conclusion
This compound is a promising synthetic intermediate with a predictable and highly useful reactivity profile. The differential reactivity of the bromine and chlorine substituents allows for selective, sequential functionalization, making it a valuable building block for the synthesis of complex molecules. The primary routes for its transformation are predicted to be through palladium-catalyzed cross-coupling reactions and metallation at the more reactive bromo position. The protocols and reactivity principles outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this compound.
References
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-iodobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Philadelphia University. (n.d.). Chemistry of Benzene: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Semantic Scholar. (2023, January 17). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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An In-depth Technical Guide to Electrophilic Aromatic Substitution on 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene. As a polysubstituted aromatic compound, its reactivity and regioselectivity are governed by the interplay of the electronic and steric effects of its substituents: a bromo, a chloro, and a 2-methoxyethoxy group. This document offers a detailed examination of the directing effects of these substituents, predicts the outcomes of common EAS reactions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—and provides field-proven, step-by-step experimental protocols for these transformations. The causality behind experimental choices, self-validating system designs for protocols, and in-depth mechanistic insights are central to this guide, which is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction: Understanding the Substrate
This compound is a key aromatic building block. The benzene ring is substituted with three distinct groups that significantly influence its chemical behavior in electrophilic aromatic substitution reactions. A thorough understanding of the individual and collective effects of these substituents is paramount for predicting and controlling the regiochemical outcome of further functionalization.
-
The 2-methoxyethoxy group (-OCH₂CH₂OCH₃): This is an alkoxy group, which is a strong activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the sigma complex) formed during electrophilic attack.[1][2]
-
The Chloro (-Cl) and Bromo (-Br) groups: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pairs can participate in resonance, which preferentially stabilizes the sigma complexes formed during ortho and para attack.[1][2]
In a polysubstituted benzene ring, the most powerful activating group generally dictates the position of electrophilic attack.[1] In this case, the 2-methoxyethoxy group is the most activating substituent and will therefore be the primary director of regioselectivity.
Regioselectivity of Electrophilic Attack: A Predictive Analysis
The interplay of the directing effects of the three substituents on this compound determines the favored positions for electrophilic attack. The available positions for substitution are C3, C5, and C6.
-
Position C3: This position is ortho to the powerfully directing 2-methoxyethoxy group and meta to both the chloro and bromo groups.
-
Position C5: This position is para to the chloro group, ortho to the bromo group, and meta to the 2-methoxyethoxy group.
-
Position C6: This position is ortho to the chloro group and meta to the bromo and 2-methoxyethoxy groups.
The 2-methoxyethoxy group strongly directs incoming electrophiles to its ortho (C3) and para (C6, which is already substituted) positions. The chloro and bromo groups also direct ortho and para to themselves. The directing vectors are summarized in the diagram below.
Caption: Analysis of substituent effects and predicted regioselectivity.
Based on this analysis, the primary site of electrophilic attack is predicted to be the C3 position , which is ortho to the strongly activating 2-methoxyethoxy group. Steric hindrance from the adjacent chloro group at C1 might lead to the formation of minor products resulting from attack at the less sterically hindered C5 position.
Key Electrophilic Aromatic Substitution Reactions
This section details the predicted outcomes and provides experimental protocols for common EAS reactions on this compound.
Nitration
The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental transformation in organic synthesis. The electrophile in this reaction is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[1]
Predicted Outcome: The major product will be 4-Bromo-1-chloro-2-(2-methoxyethoxy)-3-nitrobenzene .
Caption: Predicted major product of the nitration reaction.
Experimental Protocol: Nitration
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) with cooling.
-
Addition: Add the nitrating mixture dropwise to the stirred solution of the substrate, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring.
-
Extraction: If dichloromethane was used as the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-Bromo-1-chloro-2-(2-methoxyethoxy)-3-nitrobenzene.
Halogenation
The introduction of a halogen (Cl, Br) onto the aromatic ring is another crucial EAS reaction. This is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃).[1]
Predicted Outcome: The major product of bromination will be 1,4-Dibromo-2-chloro-3-(2-methoxyethoxy)benzene .
Caption: Predicted major product of the bromination reaction.
Experimental Protocol: Bromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a dry, inert solvent such as dichloromethane or carbon tetrachloride.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (0.1 eq) to the solution.
-
Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in the same solvent to the reaction mixture at room temperature. The color of the bromine should discharge as the reaction proceeds.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Separate the organic layer and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the pure 1,4-Dibromo-2-chloro-3-(2-methoxyethoxy)benzene.
Sulfonation
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[3]
Predicted Outcome: The major product will be 5-Bromo-2-chloro-4-(2-methoxyethoxy)benzene-1-sulfonic acid .
Caption: Predicted major product of the sulfonation reaction.
Experimental Protocol: Sulfonation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place this compound (1.0 eq).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Sulfonating Agent: Slowly and carefully add fuming sulfuric acid (excess) to the substrate with stirring, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by the consumption of the starting material, which can be checked by quenching a small aliquot and analyzing by TLC or HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonic acid product may precipitate.
-
Isolation: Isolate the solid product by filtration. If the product is soluble in the aqueous acidic solution, it can be salted out by adding sodium chloride.
-
Purification: The crude sulfonic acid can be purified by recrystallization from water or an appropriate organic solvent.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5] The resulting ketone is a deactivated product, which prevents polyacylation.[6]
Predicted Outcome: The major product of acylation with acetyl chloride will be 1-(5-Bromo-2-chloro-4-(2-methoxyethoxy)phenyl)ethan-1-one .
Caption: Predicted major product of the Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add a dry, inert solvent such as dichloromethane or 1,2-dichloroethane, followed by aluminum chloride (AlCl₃) (1.2 eq).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add acetyl chloride (1.1 eq) to the stirred suspension of AlCl₃.
-
Substrate Addition: After the formation of the acylium ion complex, add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and quench it by slowly adding ice-cold water, followed by dilute hydrochloric acid to dissolve the aluminum salts.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.
-
Washing: Combine the organic layers and wash with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the pure acylated product.
Summary of Predicted Regioselectivity and Reaction Conditions
| Reaction | Electrophile | Catalyst/Reagents | Predicted Major Product |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-Bromo-1-chloro-2-(2-methoxyethoxy)-3-nitrobenzene |
| Bromination | Br⁺ (polarized Br₂) | Br₂, FeBr₃ | 1,4-Dibromo-2-chloro-3-(2-methoxyethoxy)benzene |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 5-Bromo-2-chloro-4-(2-methoxyethoxy)benzene-1-sulfonic acid |
| Friedel-Crafts Acylation | CH₃CO⁺ | Acetyl chloride, AlCl₃ | 1-(5-Bromo-2-chloro-4-(2-methoxyethoxy)phenyl)ethan-1-one |
Conclusion
The electrophilic aromatic substitution of this compound is a predictable and controllable process, primarily governed by the potent activating and ortho, para-directing effect of the 2-methoxyethoxy group. This guide has provided a thorough analysis of the factors influencing regioselectivity and has detailed robust experimental protocols for key transformations. By understanding the underlying principles and carefully controlling reaction conditions, researchers can effectively functionalize this versatile substrate to access a range of valuable chemical entities for applications in drug discovery and materials science.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Cerfontain, H. (1968).
- Olah, G. A. (Ed.). (1963).
- Pearson, D. E., & Buehler, C. A. (1974). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Synthesis, 1974(10), 455-483.
- Taylor, R. (1990).
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
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- 2. Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. US5596128A - Sulfonating agent and sulfonation process - Google Patents [patents.google.com]
material science applications of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene_Chemicalbook [m.chemicalbook.com]
- 4. punagri.com [punagri.com]
- 5. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Buchwald-Hartwig amination of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
An In-Depth Guide to the Chemoselective Buchwald-Hartwig Amination of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development by Stephen L. Buchwald and John F. Hartwig in the 1990s revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3][4] The reaction's broad substrate scope and tolerance for various functional groups have made it a preferred alternative to harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][4]
This application note provides a detailed protocol and scientific rationale for the Buchwald-Hartwig amination of a specific, multifunctional substrate: this compound. This molecule presents a key synthetic challenge: the presence of two different halogen atoms on the aromatic ring, a bromide and a chloride. This guide will focus on achieving chemoselective amination at the more reactive C-Br bond, a common requirement in multi-step synthetic campaigns where the C-Cl bond is reserved for subsequent transformations. We will delve into the mechanistic underpinnings of this selectivity, the rationale behind the selection of each reaction component, a detailed experimental workflow, and troubleshooting strategies to ensure a successful and reproducible outcome.
The Principle of Chemoselectivity
The success of a selective reaction on a di-halogenated substrate hinges on the inherent differences in reactivity between the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the aryl halide bond.[3][5] The rate of this step is highly dependent on the nature of the halide.
The generally accepted order of reactivity for aryl halides is:
Ar-I > Ar-OTf > Ar-Br > Ar-Cl [5]
This trend is a direct consequence of the C-X bond dissociation energies. The weaker C-I bond is cleaved much more readily by the Pd(0) catalyst than the stronger C-Cl bond. This significant difference in reactivity allows for the selective functionalization of an aryl bromide in the presence of an aryl chloride under carefully controlled conditions. By selecting an appropriate combination of ligand, temperature, and reaction time, the catalyst can be directed to react exclusively at the C-Br position.
Mechanistic Overview of the Catalytic Cycle
Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[5][6]
-
Reductive Activation (Precatalyst to Active Catalyst): If a Pd(II) source like Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species. This can be accomplished by an amine or phosphine ligand in the reaction mixture.[5][6] Using a Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst can bypass this often-unreliable step.[7]
-
Oxidative Addition: The active L-Pd(0) complex (where L is the phosphine ligand) undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.[2][8] This is the key chemoselective step.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.[1][9]
-
Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium center. This forms the desired aryl amine product and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[6][8]
Caption: Fig. 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Component Selection and Rationale
The choice of each component is critical to achieving high yield and selectivity.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Precatalyst | Pd₂(dba)₃ is a reliable Pd(0) source. Modern precatalysts (e.g., XPhos Pd G3) are often preferred as they are air-stable and form the active catalyst more cleanly and efficiently, often leading to lower catalyst loadings and more reproducible results.[5] |
| Ligand | XPhos or RuPhos | Bulky, electron-rich biaryl monophosphine ligands are state-of-the-art for C-N cross-coupling.[3] They accelerate the rate-limiting reductive elimination step and promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition into the C-Br bond, while being less reactive towards the stronger C-Cl bond.[1] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-coordinating base is required to deprotonate the amine without displacing other ligands from the palladium center.[5][9] NaOtBu is a standard choice for a wide range of amines. For more base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ could be screened.[5] |
| Solvent | Toluene or Dioxane | These are common, relatively non-polar aprotic solvents for this reaction.[5] It is critical that the solvent is anhydrous and degassed to prevent catalyst deactivation and competing hydrolysis reactions. |
| Amine | Primary or Secondary Aliphatic/Aromatic Amine | The reaction is broadly applicable to many amine types.[10] The stoichiometry is typically 1.0 to 1.2 equivalents of the amine relative to the aryl bromide. |
| Temperature | 80-110 °C | The reaction generally requires heating to drive the catalytic cycle.[5] The optimal temperature should be determined empirically, starting around 100 °C. Lower temperatures may favor selectivity but at the cost of reaction rate. |
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine) on a 1.0 mmol scale.
Reagents and Quantities
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmol | Equivalents |
| This compound | 281.55 | 281.6 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 104.5 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 | 0.01 | 0.01 (1 mol% Pd) |
| XPhos | 476.62 | 14.3 | 0.03 | 0.03 (3 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 134.5 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5.0 mL | - | - |
Experimental Workflow Diagram
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: Selective Sonogashira Coupling of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
An in-depth guide to the Sonogashira coupling of 4-bromo-1-chloro-2-(2-methoxyethoxy)benzene with terminal alkynes is presented in the following application notes and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has become a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups. This application note provides a detailed protocol for the selective Sonogashira coupling of this compound with terminal alkynes. The selective coupling at the C-Br bond over the C-Cl bond is a key feature of this protocol, offering a versatile platform for further molecular elaboration.
Mechanism and Selectivity
The Sonogashira coupling reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II)-aryl complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.
The selectivity of the Sonogashira coupling for the C-Br bond over the C-Cl bond in this compound is attributed to the difference in bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst.
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction conditions may need to be optimized for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., tetrahydrofuran, toluene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Add the solvent and the base to the flask.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Characterization
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
-
Low yield: Increase the catalyst loading, reaction temperature, or reaction time. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Side reactions: The formation of homocoupled alkyne (Glaser coupling) can be minimized by using a lower concentration of the copper catalyst and performing the reaction under dilute conditions.
-
No reaction: Check the activity of the catalyst. The palladium catalyst may need to be activated before use.
This application note provides a reliable and selective protocol for the Sonogashira coupling of this compound with terminal alkynes. The ability to selectively couple at the C-Br bond allows for the synthesis of a wide range of functionalized molecules with potential applications in drug discovery and materials science.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
Application Note: Chemoselective Grignard Reagent Formation from 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
Abstract
This document provides a detailed technical guide for the chemoselective synthesis of (4-chloro-2-(2-methoxyethoxy)phenyl)magnesium bromide, a valuable Grignard reagent for constructing complex organic molecules. The starting material, 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene, possesses two different halogen atoms, presenting a challenge of selective metal-halogen exchange. This guide elucidates the underlying principles of reactivity that enable the preferential formation of the Grignard reagent at the more labile carbon-bromine bond. We present a comprehensive, field-proven protocol, including critical process parameters, safety considerations, and troubleshooting advice tailored for researchers in synthetic chemistry and drug development.
Introduction and Scientific Context
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Their utility in the pharmaceutical industry is extensive, serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3] The target molecule of this guide, this compound, is a structurally relevant precursor for various complex molecular scaffolds. The successful and selective formation of its Grignard reagent opens pathways for introducing nucleophilic carbon centers in multi-step syntheses.
The primary scientific challenge addressed herein is chemoselectivity . The starting material features both a bromine and a chlorine substituent on the aromatic ring. The significant difference in the bond dissociation energies between the C-Br and C-Cl bonds allows for the selective insertion of magnesium at the aryl bromide position, leaving the aryl chloride intact for subsequent transformations. This application note provides the expertise to exploit this reactivity difference reliably and efficiently.
Core Principles and Mechanistic Rationale
The Grignard Formation Mechanism
The formation of a Grignard reagent is a surface-mediated reaction involving the insertion of magnesium metal into a carbon-halogen bond.[1] While the exact mechanism is complex and still debated, it is widely understood to proceed via a single-electron transfer (SET) process from the magnesium surface to the organic halide. This generates a radical anion, which then collapses to form the organomagnesium species.
The Basis of Chemoselectivity
The selective reaction at the C-Br bond over the C-Cl bond is governed by the relative bond strengths and ease of reduction. The carbon-bromine bond is weaker and has a lower reduction potential than the carbon-chlorine bond. This energetic difference ensures that under controlled conditions, magnesium insertion occurs preferentially at the bromo-substituted position.
-
C-Br Bond Dissociation Energy (Aryl): ~335 kJ/mol
-
C-Cl Bond Dissociation Energy (Aryl): ~400 kJ/mol
This thermodynamic preference is the cornerstone of this protocol's success. The ether and methoxy functionalities present in the molecule are stable under these conditions and do not interfere with the reaction.
The Role of the Solvent
Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for Grignard reagent formation.[2] They serve two primary functions:
-
Solvation: They dissolve the organic halide, allowing it to interact with the magnesium surface.
-
Stabilization: The lone pair electrons on the ether's oxygen atom coordinate to the magnesium center of the Grignard reagent, forming a stable complex (e.g., RMgX(THF)₂).[1] This stabilization prevents the reagent from precipitating and maintains its reactivity.
For this specific substrate, anhydrous THF is the recommended solvent due to its excellent solvating power and higher boiling point compared to diethyl ether, which allows for a wider operational temperature range.
Experimental Design and Protocols
This section details the necessary preparations and a step-by-step procedure for the formation of the title Grignard reagent. Adherence to anhydrous and inert atmosphere techniques is paramount for success.[4]
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Ensure it is dry before use. |
| Magnesium Turnings | >99.5% | Alfa Aesar | Use fresh, unoxidized turnings. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | From a freshly opened bottle or distilled from a suitable drying agent. |
| Iodine (I₂) | Crystal, ACS Reagent | J.T. Baker | For magnesium activation. |
| 1,2-Dibromoethane (DBE) | Anhydrous, >99% | Sigma-Aldrich | Alternative activator; use with caution. |
| Nitrogen (N₂) or Argon (Ar) | High Purity, <5 ppm O₂ | Local Supplier | For maintaining an inert atmosphere. |
Equipment Setup
-
Three-neck round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere.
-
Reflux condenser with an inert gas inlet/outlet (connected to a bubbler).
-
Pressure-equalizing dropping funnel, oven-dried and cooled under an inert atmosphere.
-
Magnetic stirrer and stir bar.
-
Heating mantle or oil bath with temperature control.
-
Syringes and needles for transfer of anhydrous solvents.
Grignard Reagent Formation Workflow
The overall workflow is designed to ensure a controlled and successful reaction.
Caption: Workflow for Grignard Reagent Synthesis.
Step-by-Step Protocol
CAUTION: This reaction is exothermic and involves flammable solvents. All operations must be conducted in a certified chemical fume hood.[5]
-
Preparation:
-
Flame-dry a 250 mL three-neck flask containing a magnetic stir bar under high vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Equip the flask with a reflux condenser (with N₂ inlet) and a 100 mL pressure-equalizing dropping funnel sealed with a rubber septum.
-
To the flask, add magnesium turnings (1.5 eq.).
-
-
Magnesium Activation:
-
Add one small crystal of iodine to the flask containing the magnesium.
-
Gently warm the flask with a heat gun until the purple iodine vapor is visible and subsequently dissipates, indicating reaction with the magnesium surface. This step is crucial for removing the passivating magnesium oxide layer.[1]
-
Allow the flask to cool to room temperature.
-
-
Reaction Initiation:
-
Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel.
-
Add a small portion (~5-10%) of this solution to the activated magnesium turnings.
-
The reaction should initiate spontaneously, evidenced by a gentle bubbling at the magnesium surface and a slight exotherm. If it does not start, gently warm the flask or add a drop of 1,2-dibromoethane.
-
-
Controlled Addition and Reflux:
-
Once the reaction is initiated and self-sustaining, begin the dropwise addition of the remaining aryl bromide solution from the dropping funnel at a rate that maintains a gentle reflux.
-
If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath. The uncontrolled addition can lead to a runaway reaction and favor the formation of Wurtz coupling byproducts.[5][6]
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle for 1-2 hours to ensure all the magnesium has reacted. The final solution should appear as a cloudy, grey-to-brown mixture.
-
-
Completion and Use:
-
Cool the reaction mixture to room temperature. The Grignard reagent is now ready for use in subsequent steps.
-
It is highly recommended to determine the molarity of the solution via titration before use to ensure accurate stoichiometry in the next reaction.
-
Troubleshooting and Process Optimization
| Problem | Probable Cause | Recommended Solution |
| Reaction fails to initiate | 1. Wet glassware or solvent.[7] 2. Passivated magnesium surface.[1] | 1. Ensure all components are scrupulously dried. 2. Re-activate magnesium with I₂ or crush turnings in-situ. Add a drop of 1,2-dibromoethane. |
| Reaction mixture turns dark/black | Formation of Wurtz coupling byproduct (biphenyl derivative). | Reduce the concentration of the aryl halide solution. Ensure slow, controlled addition to dissipate heat and avoid localized high concentrations.[6] |
| Low yield of Grignard reagent | 1. Incomplete reaction. 2. Quenching by atmospheric moisture/O₂.[8] | 1. Extend reflux time. 2. Ensure the system is under a positive pressure of inert gas and all seals are secure. |
| Formation of a solid precipitate | The Grignard reagent is poorly solvated or has precipitated. | Add more anhydrous THF to the reaction mixture. |
Safety and Handling
-
Reactivity: Grignard reagents are strong bases and nucleophiles. They react violently with water and protic solvents.[4] They can also react with atmospheric oxygen and carbon dioxide.
-
Flammability: The solvents used (THF, diethyl ether) are extremely flammable.[7] Ensure no ignition sources are present.
-
Exothermicity: The formation reaction is highly exothermic. The risk of a runaway reaction increases with scale.[5] Always ensure adequate cooling capacity is available and perform slow, controlled additions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling these reagents.
-
Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the reagent to a cooled, stirred solution of a weak acid, such as saturated aqueous ammonium chloride.
References
-
Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
-
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. [Link]
-
Sciencemadness Wiki. (2019). Grignard reagent. [Link]
-
University of California, Riverside. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]
-
Metaseer. (2026). Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction. [Link]
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. acs.org [acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
experimental procedure for cross-coupling reactions with 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
An Application Guide to Chemoselective Cross-Coupling Reactions with 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for performing palladium-catalyzed cross-coupling reactions on the bifunctional aryl halide, this compound. This substrate presents a valuable opportunity for sequential and chemoselective functionalization, pivotal in the synthesis of complex molecules for pharmaceutical and materials science research. This document outlines field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on achieving high selectivity for reaction at the more labile carbon-bromine bond. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to empower researchers in drug development and synthetic chemistry.
Introduction and Strategic Considerations
This compound is a versatile synthetic intermediate characterized by a benzene ring substituted with two distinct halogen atoms—bromine and chlorine—and a methoxyethoxy group.[1] This substitution pattern is of significant interest to synthetic chemists, as the differential reactivity of the C-Br and C-Cl bonds allows for programmed, site-selective cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3][4] For dihalogenated substrates like the one in focus, the primary strategic challenge is achieving chemoselectivity. In palladium-catalyzed cycles, the oxidative addition step is generally faster for aryl bromides than for aryl chlorides. This reactivity difference (C-Br > C-Cl) can be exploited to selectively functionalize the C-Br position while leaving the C-Cl bond intact for subsequent transformations. The protocols detailed herein are optimized to leverage this principle.
Substrate Properties and Safe Handling
Before proceeding with any experimental work, it is crucial to understand the physicochemical properties and handling requirements of the substrate.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrClO₂ | [1] |
| Molecular Weight | 279.53 g/mol | [1] |
| Appearance | White to off-white solid/powder | [5] |
| Solubility | Insoluble in water; soluble in common organic solvents like THF, dioxane, toluene, DMF. | [5] |
Safety and Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Halogenated aromatic compounds may cause skin and eye irritation.[1] Avoid inhalation of dust and direct contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.
Experimental Workflows and Mechanistic Overviews
A generalized workflow for palladium-catalyzed cross-coupling reactions provides a robust framework for all protocols described in this guide.
Caption: Generalized experimental workflow for cross-coupling.
Protocol I: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[6] The reaction is renowned for its mild conditions and the low toxicity of its boron-containing reagents.
Mechanistic Principle
The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to a Pd(0) complex, (2) Transmetalation where the organic group is transferred from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
Objective: To selectively couple this compound with a generic arylboronic acid at the C-Br position.
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equiv. |
| This compound | 279.53 | 280 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 | 0.03 | 0.03 |
| K₂CO₃ (anhydrous) | 138.21 | 415 | 3.0 | 3.0 |
| Dioxane/H₂O (4:1) | - | 10 mL | - | - |
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (280 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture of dioxane (8 mL) and water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Causality and Troubleshooting:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source that is effective for many standard Suzuki couplings. For less reactive boronic acids, a more active catalyst system like Pd(OAc)₂ with a ligand such as SPhos may be required.
-
Base Selection: Potassium carbonate is a moderately strong base sufficient to activate the boronic acid for transmetalation without promoting side reactions.[8] If starting materials are base-sensitive, a milder base like KF can be used.
-
Solvent System: The aqueous dioxane mixture is effective at dissolving both the organic substrate and the inorganic base, facilitating the reaction. Ensure solvents are properly degassed to prevent oxidation of the Pd(0) catalyst.
-
Chemoselectivity: The milder conditions (85 °C, K₂CO₃) strongly favor oxidative addition at the more reactive C-Br bond over the C-Cl bond. Higher temperatures or more active catalyst systems could lead to a loss of selectivity.
Protocol II: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9][10][11] This transformation is fundamental in pharmaceutical chemistry, where the aryl amine motif is ubiquitous.[2]
Mechanistic Principle
The cycle mirrors other cross-couplings but involves an amine.[12] Key steps are: (1) Oxidative Addition of the aryl halide to Pd(0), (2) Coordination and Deprotonation of the amine by a strong base to form a palladium-amido complex, and (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) species.[10] The use of bulky, electron-rich phosphine ligands is critical to facilitate the reductive elimination step.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol
Objective: To selectively couple this compound with a generic secondary amine (e.g., morpholine) at the C-Br position.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 279.53 | 280 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 104 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.02 (Pd) |
| XPhos | 476.65 | 19 mg | 0.04 | 0.04 |
| NaOt-Bu | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 10 mL | - | - |
Procedure:
-
Inside a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19 mg, 0.04 mmol) to a dry Schlenk tube with a stir bar.
-
Add this compound (280 mg, 1.0 mmol) to the tube.
-
Remove the tube from the glovebox, add anhydrous toluene (10 mL), followed by morpholine (104 µL, 1.2 mmol) via syringe under a positive pressure of inert gas.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete in 4-16 hours.
-
After completion, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and carefully quench with water (10 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired arylamine product.
Causality and Troubleshooting:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) is crucial for high efficiency. These ligands promote both the oxidative addition and the critical C-N reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine without competing as a nucleophile. The base must be handled under anhydrous conditions as it is highly hygroscopic.
-
Inert Conditions: The catalytic species is highly sensitive to oxygen. Performing the setup in a glovebox or using rigorous Schlenk line techniques is essential for reproducibility and high yields.
-
Selectivity: At 100 °C, the reaction remains highly selective for the C-Br bond. Pushing the temperature higher or using highly active catalyst systems designed for C-Cl activation could compromise this selectivity.
Protocol III: Sonogashira C-C (Alkynyl) Coupling
The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl or vinyl halides.[13][14] It uniquely employs a dual catalytic system of palladium and copper(I).[14] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are key structures in materials science and natural products.[14]
Mechanistic Principle
The reaction involves two interconnected catalytic cycles.[15] In the Palladium Cycle , oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product. In the Copper Cycle , the copper(I) salt reacts with the terminal alkyne and base to form the crucial copper(I) acetylide intermediate, which participates in the transmetalation step.
Caption: Dual catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
Objective: To selectively couple this compound with a terminal alkyne (e.g., Phenylacetylene) at the C-Br position.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 279.53 | 280 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 131 µL | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 14 mg | 0.02 | 0.02 |
| CuI | 190.45 | 7.6 mg | 0.04 | 0.04 |
| Triethylamine (TEA) | 101.19 | 420 µL | 3.0 | 3.0 |
| THF (anhydrous) | - | 10 mL | - | - |
Procedure:
-
To a dry Schlenk flask with a stir bar, add this compound (280 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and Copper(I) iodide (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous THF (10 mL) and anhydrous triethylamine (420 µL, 3.0 mmol) via syringe.
-
Finally, add phenylacetylene (131 µL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Monitor the reaction by TLC. The formation of triethylammonium bromide salt may cause the mixture to become cloudy. The reaction is typically complete in 2-8 hours.
-
Once complete, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated product.
Causality and Troubleshooting:
-
Dual Catalysis: Both the palladium catalyst (for oxidative addition) and the copper(I) co-catalyst (for acetylide formation) are essential for the reaction to proceed efficiently under mild conditions.[13]
-
Base/Solvent Role: The amine base (TEA) serves both to neutralize the H-X formed and as the solvent in some protocols. Using THF as a co-solvent improves the solubility of the substrate.
-
Oxygen Sensitivity: While more robust than many Buchwald-Hartwig systems, Sonogashira reactions benefit from inert conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction. If homocoupling is significant, ensure solvents are rigorously degassed.
-
Selectivity: The standard Sonogashira conditions at room temperature or with mild heating are highly chemoselective for the C-Br bond, leaving the C-Cl bond untouched.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (2014). Palladium-catalyzed cross-coupling reactions of arylsiloxanes with aryl halides: application to solid-supported organic synthesis. Retrieved from [Link]
-
ACS Publications. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-iodobenzene. Retrieved from [Link]
-
ChemRxiv. (n.d.). Migratory Aryl Cross-Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group. Retrieved from [Link]
-
ACS Publications. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Retrieved from [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]
-
MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Royal Society of Chemistry. (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]
-
ChemRxiv. (2026). Stereoretentive Radical-Radical Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-(chloromethyl)benzene. Retrieved from [Link]
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Catalyst Selection for Site-Selective Functionalization of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene: An Application Guide
Introduction: Navigating the Landscape of Selective Aromatic Functionalization
For researchers and professionals in drug development and materials science, the ability to precisely modify complex aromatic scaffolds is paramount. The molecule 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene presents a common yet challenging synthetic puzzle: how to selectively functionalize one halogen over another. This guide provides a detailed exploration of catalyst selection and reaction protocols to achieve site-selective functionalization at the C-Br bond, leveraging its inherently greater reactivity compared to the more inert C-Cl bond.
This document is structured to provide not just protocols, but a foundational understanding of the principles governing catalyst choice. We will delve into the mechanistic basis for selectivity, the critical role of ligands, and the practical considerations for achieving high yields and clean conversions in common cross-coupling reactions.
Understanding the Substrate: Reactivity and Influencing Factors
The key to selectively functionalizing this compound lies in the differential reactivity of the C-Br and C-Cl bonds. In most transition-metal catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the aryl halide to the metal center (typically Pd(0) or Ni(0)). The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond, making it more susceptible to cleavage and subsequent reaction.
The substituents on the aromatic ring also play a role. The 2-(2-methoxyethoxy) group is an electron-donating group, which can influence the electron density of the aromatic ring and potentially the reactivity of the adjacent C-Cl bond, though the primary determinant of selectivity remains the inherent difference in halogen reactivity. The steric bulk of this ortho-substituent can also influence the approach of the catalyst, a factor that can be exploited in catalyst design.
Catalyst System Selection: A Strategic Approach
The choice of catalyst system is the most critical factor in achieving high selectivity. Both palladium and nickel-based systems are effective, with the selection often depending on the specific transformation desired.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysts are the most widely used for selective C-Br functionalization in the presence of C-Cl. The key to success lies in the judicious choice of ligands, which modulate the steric and electronic properties of the palladium center.
-
For Suzuki-Miyaura Coupling (C-C Bond Formation): Bulky, electron-rich phosphine ligands are highly effective. Ligands such as tricyclohexylphosphine (PCy₃) and Buchwald-type biarylphosphines (e.g., SPhos, XPhos) have demonstrated excellent performance in promoting the selective oxidative addition of C-Br bonds.
-
For Buchwald-Hartwig Amination (C-N Bond Formation): Similar to Suzuki coupling, bulky phosphine ligands are preferred. The choice of ligand can be tailored to the nature of the amine coupling partner. For example, Josiphos-type ligands have shown high efficacy for the amination of aryl bromides.
-
For Sonogashira and Heck Couplings (C-C Bond Formation): While often requiring more forcing conditions, selectivity can still be achieved. The use of phosphine ligands in conjunction with copper co-catalysts (for Sonogashira) is common.
Nickel-Based Catalysts: A Powerful Alternative
Nickel catalysts are a cost-effective and often more reactive alternative to palladium, particularly for activating less reactive C-Cl bonds. However, this high reactivity can sometimes pose a challenge to selectivity. By carefully controlling reaction conditions and ligand choice, nickel can be an excellent option for selective C-Br functionalization. N-heterocyclic carbene (NHC) ligands are often employed with nickel to enhance stability and control reactivity.
Copper-Catalyzed Reactions: A Niche for Specific Transformations
Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for C-O and C-N bond formation. While often requiring higher temperatures than palladium-catalyzed reactions, they can offer excellent selectivity for C-Br functionalization. The use of ligands such as 1,10-phenanthroline can significantly accelerate these reactions.
Visualizing the Path to Selectivity: A Mechanistic Overview
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the key step where selectivity is determined.
Caption: General catalytic cycle for selective cross-coupling.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization for specific coupling partners and desired scales. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 279.54 | 1.0 | 1.0 |
| Arylboronic acid | Variable | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| Tricyclohexylphosphine (PCy₃) | 280.49 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| Toluene/Water (10:1) | - | 5 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the toluene/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 279.54 | 1.0 | 1.0 |
| Amine | Variable | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| SPhos | 410.51 | 0.04 | 0.04 |
| NaOtBu | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol), SPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk flask.
-
Add toluene (2 mL) and stir for 5 minutes.
-
Add a solution of this compound (1.0 mmol) in toluene (2 mL).
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Seal the flask and heat to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Data Summary: Expected Outcomes and Considerations
The following table provides a general overview of expected yields and key considerations for various selective functionalization reactions. Actual yields will vary depending on the specific coupling partners and optimization of reaction conditions.
| Reaction Type | Catalyst System (Example) | Typical Yields | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ / PCy₃ | 70-95% | Base selection is crucial; K₃PO₄ is often effective. The water content in the solvent can significantly impact the reaction. |
| Buchwald-Hartwig | Pd₂(dba)₃ / SPhos | 65-90% | Strong, non-nucleophilic bases like NaOtBu are required. Ligand choice is critical for accommodating different amines. |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 60-85% | Requires a copper co-catalyst. Amine base (e.g., Et₃N) is typically used. Degassing of solvents is essential. |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | 50-80% | Higher temperatures may be needed. Base choice (e.g., K₂CO₃, Et₃N) and solvent can influence regioselectivity. |
| Ullmann (C-O/C-N) | CuI / 1,10-phenanthroline | 50-85% | Often requires higher temperatures (>120 °C). A strong base (e.g., K₂CO₃, Cs₂CO₃) is necessary. |
Logical Workflow for Catalyst Screening
When developing a new selective functionalization, a systematic approach to catalyst screening is recommended.
Caption: A systematic workflow for catalyst screening.
Conclusion and Future Outlook
The selective functionalization of this compound is a readily achievable synthetic transformation with the appropriate choice of catalyst system. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, offer a robust and versatile platform for a wide range of cross-coupling reactions with high selectivity for the C-Br bond. By understanding the fundamental principles of catalytic activity and selectivity, and by employing systematic optimization strategies, researchers can efficiently access a diverse array of novel derivatives from this valuable starting material. The continued development of new ligands and catalyst systems will undoubtedly further expand the scope and efficiency of these important transformations.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Aryl Amines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046–2067. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]
-
Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated Aryl Chlorides. Angewandte Chemie International Edition, 2005 , 44 (5), 674–688. [Link]
-
Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. ResearchGate. [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 2018 , 23(2), 433. [Link]
-
Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 2006 , 71(8), 3270–3273. [Link]
Application Note: A Proposed One-Pot Synthesis Strategy for 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
Abstract
This document outlines a detailed application and a proposed protocol for a sequential, one-pot synthesis of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene . This valuable substituted phenoxyether serves as a potential building block in medicinal chemistry and materials science. While the literature extensively covers one-pot syntheses for structurally similar compounds, such as the Dapagliflozin intermediate 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a specific one-pot protocol for the title compound is not prominently documented.[1][2][3] This note, therefore, leverages established principles of organic chemistry to design a robust and efficient telescoped synthesis. The proposed strategy integrates a regioselective aromatic bromination followed by an in-situ Williamson ether synthesis, thereby enhancing pot and step economy by avoiding the isolation of the phenolic intermediate.
Introduction and Scientific Rationale
Substituted halogenated phenyl ethers are prevalent motifs in pharmaceuticals and agrochemicals. The title compound, this compound, possesses multiple functional handles—a bromine atom suitable for cross-coupling reactions, a stable chloro group, and an ether linkage—making it an attractive scaffold for library synthesis in drug discovery.
The concept of one-pot synthesis is a cornerstone of green and efficient chemistry, aiming to reduce waste, save time, and increase overall yield by avoiding intermediate purification steps.[4] A true one-pot reaction, where all reactants are mixed simultaneously, is unfeasible for this target due to the incompatibility of reagents required for electrophilic aromatic bromination (electrophiles, often under neutral or acidic conditions) and Williamson ether synthesis (nucleophiles and strong bases).
Therefore, we propose a sequential one-pot (or telescoped) synthesis . This strategy involves two distinct reaction stages within the same vessel:
-
Regioselective Bromination: 2-Chlorophenol is selectively brominated at the C4 position, which is para to the strongly activating hydroxyl group.
-
In-situ Etherification: Following the completion of bromination, a base and an alkylating agent are introduced directly into the reaction mixture to perform a Williamson ether synthesis on the generated 4-bromo-2-chlorophenol intermediate.
This approach maintains the core benefits of a one-pot process by eliminating the need for a separate workup and isolation of the 4-bromo-2-chlorophenol, a compound that can be an irritant.[5]
Proposed Reaction Mechanism and Workflow
The overall transformation proceeds through two classical organic reactions executed sequentially in a single reaction vessel.
Overall Synthetic Transformation
Caption: High-level workflow for the proposed sequential one-pot synthesis.
Detailed Mechanistic Pathway
The process begins with the electrophilic aromatic substitution of 2-chlorophenol, followed by a nucleophilic substitution (SN2) to form the ether.
Caption: Mechanistic flow from bromination to in-situ etherification.
Detailed Experimental Protocol
Safety Precaution: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Chlorophenol is toxic and corrosive. N-Bromosuccinimide (NBS) is a lachrymator. 1-Bromo-2-methoxyethane is toxic and an irritant.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Stoichiometric Ratio |
| 2-Chlorophenol | 128.56 | 2.57 g | 20.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.99 | 3.65 g | 20.5 | 1.025 |
| Acetonitrile (MeCN) | 41.05 | 100 mL | - | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.53 g | 40.0 | 2.0 |
| 1-Bromo-2-methoxyethane | 138.99 | 3.06 g (2.0 mL) | 22.0 | 1.1 |
| Saturated NaCl solution | - | 50 mL | - | - |
| Ethyl Acetate | 88.11 | 150 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | - |
Step-by-Step Procedure
Stage 1: Regioselective Bromination
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chlorophenol (2.57 g, 20.0 mmol).
-
Add acetonitrile (100 mL) to dissolve the starting material.
-
Begin stirring and ensure the system is under an inert atmosphere (nitrogen).
-
In a single portion, add N-Bromosuccinimide (3.65 g, 20.5 mmol) to the solution at room temperature. Causality Note: NBS is chosen as a mild and selective brominating agent for activated phenols, minimizing over-bromination.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-chlorophenol spot has been completely consumed. (Eluent: 9:1 Hexane:Ethyl Acetate). The major product should be 4-bromo-2-chlorophenol.[6]
Stage 2: In-situ Williamson Ether Synthesis
-
Once the bromination is complete (as confirmed by TLC), add anhydrous potassium carbonate (5.53 g, 40.0 mmol) directly to the flask. Causality Note: K₂CO₃ is a sufficiently strong base to deprotonate the phenol to its corresponding nucleophilic phenoxide. An excess is used to ensure complete deprotonation and to neutralize the succinimide byproduct from Stage 1.[7]
-
Add 1-bromo-2-methoxyethane (2.0 mL, 22.0 mmol) to the reaction mixture using a syringe. Causality Note: This is the electrophile that will be attacked by the phenoxide in an SN2 reaction to form the desired ether bond. A slight excess ensures the complete conversion of the intermediate.[8][9]
-
Heat the reaction mixture to 70-80 °C and allow it to reflux gently for 6-12 hours. Continue to monitor the reaction by TLC until the 4-bromo-2-chlorophenol intermediate is consumed.
Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove potassium salts and succinimide. Wash the filter cake with ethyl acetate (2 x 20 mL).
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic solution sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, and then with saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to yield the pure this compound.
Trustworthiness and Self-Validation
-
Reaction Monitoring: The protocol relies on TLC at two critical checkpoints: after bromination and during the etherification. This ensures that each stage proceeds to completion before moving on or finishing, validating the success of the sequential steps.
-
Orthogonal Workup: The basic wash (1 M NaOH) is specifically designed to remove any unreacted phenolic starting material or intermediate, ensuring that the final isolated product is free from these key impurities.
-
Characterization: The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This application note provides a well-reasoned, proposed protocol for the sequential one-pot synthesis of this compound. By combining a regioselective bromination with an in-situ Williamson ether synthesis, this strategy offers significant advantages in terms of efficiency, reduced handling of intermediates, and waste minimization. This protocol serves as a strong starting point for researchers aiming to synthesize this and other related substituted phenyl ethers for applications in drug discovery and chemical development.
References
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. US20160280619A1.
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. WO2015063726A1.
- Vertex AI Search. (2026). Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
I. M. Abdellah, et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 7(9). Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Andersson, P. G., & Schiffer, T. (2004). A Formal, One-Pot β-Chlorination of Primary Alcohols and Its Utilization in the Transformation of Terpene Feedstock and the Synthesis of a C2-Symmetrical Terminal Bis-Epoxide. The Journal of Organic Chemistry, 69(19), 6514–6517. Retrieved from [Link]
-
Wikipedia. (n.d.). One-pot synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 4-bromo-2-chlorophenols. US4223166A.
-
Wang, L., et al. (2022). Chlorination of arenes via the degradation of toxic chlorophenols. PNAS, 119(22), e2201487119. Retrieved from [Link]
-
Borin, J., et al. (2022). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. The Journal of Organic Chemistry, 87(18), 12430–12435. Retrieved from [Link]
-
Reddit. (2023). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]
-
Yuksel, F., et al. (2015). One-pot synthesis of halogen exchanged silsesquioxanes: octakis(3-bromopropyl)octasilsesquioxane and octakis(3-iodopropyl)octasilsesquioxane. Dalton Transactions, 44(3), 1071-1079. Retrieved from [Link]
- Google Patents. (n.d.). Etherification reaction of an aminophenol using a phase transfer system. EP0751114A1.
-
Scribd. (n.d.). Williamson Synthesis Lab Report. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of profenofos and 4-bromo-2-chlorophenol. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methoxyethanol. Retrieved from [Link]
Sources
- 1. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene_Chemicalbook [m.chemicalbook.com]
- 4. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific substrate and aiming to improve reaction yields and reproducibility. This molecule, a key intermediate in the synthesis of pharmaceuticals like dapagliflozin, presents unique challenges due to its electronic properties and the presence of two distinct halogen atoms[1]. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust starting protocol grounded in established chemical principles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction shows very low conversion or fails to start. What are the primary causes?
Answer: A stalled reaction is often traced back to one of three areas: the catalyst system, the reagents' integrity, or the reaction environment.
-
Inactive Catalyst: The active catalyst in a Suzuki coupling is a Palladium(0) species[2][3]. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction, often facilitated by phosphine ligands, can sometimes be inefficient. Furthermore, the Pd(0) catalyst can be sensitive to air.
-
Solution: Ensure your palladium source and ligand are of high quality. Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., a Buchwald or Nolan-type precatalyst) that reliably generates the active Pd(0) species.
-
-
Reagent Degradation: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom)[4]. This is a common, yet often overlooked, cause of low yields.
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, effectively killing the reaction[4].
-
Solution: Rigorous degassing of the solvent and reaction vessel is critical. Sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes and subsequently maintaining an inert atmosphere throughout the reaction setup and duration is mandatory for success.
-
Question 2: I'm observing a significant amount of a debrominated side product, 1-chloro-3-(2-methoxyethoxy)benzene. Why is this happening and how can I prevent it?
Answer: The formation of a debrominated (or "proto-debrominated") product is a known side reaction in Suzuki couplings. It occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, is cleaved by a proton source before it can undergo transmetalation with the boronate.
The key is that the transmetalation step is too slow relative to this decomposition pathway. This can be caused by:
-
An Unreactive Boronate: The boronic acid may not be sufficiently activated by the base.
-
A Sterically Hindered Intermediate: The palladium complex may be too crowded to allow the boronate to approach efficiently.
-
Presence of a Proton Source: Trace water or acidic impurities can facilitate the side reaction.
Solutions:
-
Increase Transmetalation Rate: Switch to a stronger or more soluble base. Potassium phosphate (K₃PO₄) is often more effective than potassium carbonate (K₂CO₃) for challenging substrates[5]. Using a boronate ester, which can have different reactivity profiles, may also help[4].
-
Optimize Ligand Choice: The ligand influences every step of the cycle. A ligand that accelerates transmetalation and reductive elimination relative to side reactions is ideal. Bulky, electron-rich phosphines are designed for this purpose[5][6].
-
Control Reagent Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid partner can help push the transmetalation step forward.
Question 3: My main byproduct is the homocoupling of my boronic acid. What is causing this?
Answer: The homocoupling of boronic acids to form a symmetrical biaryl (R-B(OH)₂ + R-B(OH)₂ → R-R) is typically promoted by the presence of oxygen and/or excess Pd(II) species in the reaction mixture[4]. This side reaction consumes your nucleophile, directly reducing the potential yield of the desired product.
Solutions:
-
Rigorous Degassing: This is the most critical preventative measure. As mentioned before, ensure all oxygen is removed from your solvent and reaction vessel before adding the catalyst.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can minimize the amount of initial Pd(II), though it is still sensitive to air. If using a Pd(II) precatalyst, ensure conditions favor its rapid and complete reduction to Pd(0).
-
Check Reagent Purity: Ensure the aryl halide starting material is free of any oxidizing impurities.
Frequently Asked Questions (FAQs)
Q: Which catalyst system is the best starting point for this specific substrate?
A: The substrate, this compound, is an electron-rich aryl bromide. Oxidative addition to electron-rich systems can be sluggish compared to electron-poor ones[4]. Therefore, a highly active catalyst system is required. The C-Br bond is much more reactive than the C-Cl bond, so selective coupling at the bromine position is expected under standard conditions[2][7].
For this type of challenging coupling, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are superior. NHC ligands are often more electron-rich than phosphines and can exhibit higher stability[3][6].
Table 1: Recommended Catalyst Systems for this compound
| Catalyst System | Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Buchwald-type | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 1-2% Pd, 2-4% Ligand | High activity for electron-rich aryls, well-documented[5]. |
| NHC-based | Pd₂(dba)₃ | IPr or IMes | 1-2% Pd, 2-4% Ligand | Excellent thermal stability, highly active for challenging substrates[8]. |
| Trialkylphosphine | Pd(OAc)₂ or Pd₂(dba)₃ | P(t-Bu)₃ | 1-2% Pd, 2-4% Ligand | Very electron-rich, promotes fast oxidative addition. |
Recommendation: Start with a Pd(OAc)₂ / SPhos system. It is commercially available, well-understood, and has a high success rate for substrates of this type[5].
Q: How do I choose the optimal base and solvent?
A: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can participate in transmetalation[8]. The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Base: A moderately strong inorganic base is usually optimal.
-
K₃PO₄ (Potassium Phosphate): Often the best choice for difficult couplings. It has good solubility in water and is effective without being overly harsh[5].
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base, often used when K₃PO₄ is insufficient.
-
K₂CO₃ (Potassium Carbonate): A standard, milder base. It may be sufficient for simpler coupling partners but could lead to lower yields with this substrate.
-
-
Solvent: A polar aprotic solvent, often with a small amount of water, is standard. The water helps to dissolve the inorganic base[4].
-
Dioxane/Water or Toluene/Water (e.g., 5:1 ratio): These are excellent general-purpose solvent systems that work at the elevated temperatures (80-110 °C) often required for Suzuki couplings.
-
THF/Water: A good choice for lower temperature reactions, but its lower boiling point may limit its effectiveness if heating is required.
-
Recommendation: Begin with K₃PO₄ as the base in a 5:1 mixture of Toluene and Water.
Visualizing the Process
Understanding the underlying mechanisms and troubleshooting pathways is key to success.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction[2][3].
Caption: A decision-making flowchart for troubleshooting low-yield reactions.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous Toluene and deionized water (5:1 ratio, e.g., 5 mL Toluene and 1 mL water per 1 mmol of aryl bromide) via syringe.
-
Degassing: Sparge the stirred reaction mixture with a stream of inert gas through a needle for 20 minutes.
-
Catalyst Preparation: In a separate small vial under inert gas, weigh Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add a small amount of anhydrous toluene (~1 mL) to form a slurry.
-
Reaction Initiation: Using a syringe, transfer the catalyst slurry to the main reaction flask. The mixture may change color upon addition.
-
Heating: Place the flask in a preheated oil bath at 100 °C. Let the reaction stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Toma, L. M., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Alhalib, I., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
LookChem. (2024). Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
Sources
- 1. Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene_Chemicalbook [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
Welcome to the technical support guide for the purification of 4-bromo-1-chloro-2-(2-methoxyethoxy)benzene (CAS 1598037-01-4). This critical intermediate is pivotal in the synthesis of various pharmaceutical compounds. Achieving high purity is essential for the success of downstream applications and for meeting stringent regulatory standards. This guide provides in-depth troubleshooting advice and standardized protocols to help you navigate common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling this compound.
Q1: What are the typical physical properties of pure this compound?
Pure this compound is typically an organic compound with the molecular formula C₁₀H₁₂BrClO₂ and a molecular weight of approximately 279.56 g/mol [1][2]. While some related structures are white to off-white solids, the physical state of your final product can be a key indicator of purity. An oily or discolored product often suggests the presence of residual solvents or byproducts.
Q2: What are the most common impurities I should expect?
Impurities are almost always a direct consequence of the synthetic route employed. The most common method for synthesizing this molecule is the Williamson ether synthesis, which involves reacting a substituted phenol with an alkylating agent.
-
Unreacted Starting Materials: The most common impurities are unreacted 4-bromo-2-chlorophenol and the 2-methoxyethoxy-containing alkylating agent. The phenolic starting material is significantly more polar than the desired ether product.
-
E2 Elimination Byproduct: The Williamson ether synthesis is an SN2 reaction that competes with an E2 elimination pathway, especially if reaction temperatures are too high or if the alkylating agent is sterically hindered[3][4]. This can lead to the formation of alkene byproducts.
-
C-Alkylation Products: While O-alkylation is favored, phenoxides can sometimes undergo C-alkylation, where the alkyl group attaches directly to the benzene ring instead of the oxygen atom. This results in an isomeric impurity that can be difficult to separate due to similar polarity[4].
Q3: Which analytical techniques are best for assessing the purity of my product?
A multi-pronged approach is recommended for robust purity analysis.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and for determining the complexity of the crude product mixture. It is also essential for developing an effective column chromatography method.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, providing high-resolution separation of the main product from trace impurities[5].
-
Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and can help identify and quantify impurities if their signals are resolved from the product's signals.
Q4: My initial purification attempt failed. What is the first critical step in developing a better strategy?
The first and most critical step is to characterize your impurities . Before attempting another large-scale purification, run a high-quality TLC plate. Spot your crude material, the pure starting materials (if available), and the co-spot (crude mixed with starting material). This simple analysis will tell you if unreacted starting materials are the main problem and will guide your choice of purification strategy, as illustrated in the workflow diagram below.
Section 2: Purification Troubleshooting Guide
This guide is structured to provide direct solutions to common experimental problems.
Problem 1: My crude product is an oil that won't solidify, and the TLC shows multiple spots.
-
Probable Cause: This is a classic sign of a complex mixture containing significant amounts of unreacted starting materials and/or reaction byproducts. Residual solvent can also contribute to the oily nature.
-
Causality: The ether product's crystal lattice formation is disrupted by the presence of impurities. The phenolic starting material, in particular, is polar and can inhibit crystallization.
-
Solution Workflow: Your primary goal is to remove the key impurities. Column chromatography is often the most effective method in this scenario.
-
Step 1: Preliminary Wash. If you suspect a large amount of unreacted 4-bromo-2-chlorophenol (an acidic impurity), perform a liquid-liquid extraction. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a 5% sodium bicarbonate or sodium hydroxide solution to extract the acidic phenol. Then, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. This alone may significantly improve purity.
-
Step 2: Develop a Column Chromatography Method. Use TLC to find a solvent system that gives good separation between your product and the remaining impurities. A target Rf value for your product should be between 0.25 and 0.35 for optimal separation.
-
Step 3: Execute Flash Column Chromatography. See the detailed protocol in Section 3. This method is highly effective for separating compounds based on polarity.
-
Problem 2: Column chromatography provides poor separation between my product and an unknown impurity.
-
Probable Cause: The impurity has a polarity very similar to your desired product. This is often the case with isomeric byproducts, such as a C-alkylation product.
-
Causality: In silica gel chromatography, separation is based on the differential adsorption of compounds to the stationary phase. If two compounds have very similar functional groups and overall polarity, they will travel down the column at nearly the same rate.
-
Solution Workflow:
-
Option A: Optimize Chromatography.
-
Change the Solvent System: Switch from a standard ethyl acetate/heptane system to one with a different selectivity. For example, using a dichloromethane/methanol gradient or adding a small percentage of a third solvent like diethyl ether can alter the interactions with the silica gel and improve separation.
-
Use a Finer Mesh Silica: Higher surface area silica can provide better resolution, albeit at the cost of a slower flow rate.
-
-
Option B: Attempt Recrystallization. Even if the crude product is an oil, the purified fractions from the column might crystallize. If you have fractions containing a mixture of the product and the close-running impurity, concentrate them and attempt recrystallization from various solvents. A binary solvent system (one solvent in which the compound is soluble and another in which it is not) can sometimes be effective. See the protocol in Section 3.
-
Problem 3: My product solidifies after workup, but the yield is very low after recrystallization.
-
Probable Cause: The chosen recrystallization solvent has too high a solvency for your product at low temperatures, or the volume of solvent used was excessive.
-
Causality: The principle of recrystallization relies on the product being significantly less soluble in the cold solvent than in the hot solvent. If it remains substantially soluble even after cooling, a large portion of your product will be lost in the mother liquor.
-
Solution Workflow:
-
Recover Product from Mother Liquor: Do not discard the filtrate (mother liquor) from your recrystallization. Concentrate it and subject the residue to a second recrystallization or purify it by column chromatography to recover more product.
-
Re-evaluate Your Solvent Choice: Perform small-scale solubility tests. The ideal solvent should dissolve your product when hot but cause it to precipitate significantly upon cooling. Refer to the solvent selection table in Section 4.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid. Adding excess solvent will reduce your final yield.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Section 3: Standardized Purification Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of a crude product containing impurities of different polarities.
-
Preparation of the Column:
-
Select a glass column with an appropriate diameter for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in heptane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve your crude material in a minimal amount of the column solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system developed during your TLC analysis.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar byproducts, then your target compound, and finally the more polar impurities.
-
-
Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol is best for purifying a solid product from minor impurities.
-
Solvent Selection:
-
Place a small amount of your crude solid in several test tubes.
-
Add a small volume of different solvents to each tube and observe solubility at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., in a water bath) and swirling. Add just enough hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, and the pure product is known to be colorless, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.
-
-
Filtration (Optional):
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Section 4: Visual Workflows & Data
Purification Strategy Decision Tree
This workflow provides a logical path for selecting the appropriate purification method based on initial analysis.
Caption: Decision tree for selecting a purification strategy.
Data Tables for Practical Use
Table 1: Common Impurities & Removal Strategies
| Impurity | Likely Source | Relative Polarity (TLC) | Recommended Removal Method |
| 4-Bromo-2-chlorophenol | Unreacted Starting Material | High (Low Rf) | Aqueous basic wash (NaOH/NaHCO₃) |
| 2-Methoxyethyl Halide | Unreacted Starting Material | Varies (often volatile) | Evaporation under vacuum |
| C-Alkylation Isomer | Side Reaction | Very similar to product | Optimized column chromatography or fractional recrystallization |
| Elimination Byproduct | Side Reaction | Non-polar (High Rf) | Flash column chromatography |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratio Range | Causality & Comments |
| Column Chromatography | Ethyl Acetate / Heptane | 5% to 30% EtOAc | Excellent general-purpose system. Heptane is the weak eluent, and ethyl acetate's polarity is increased to elute the moderately polar ether. |
| Column Chromatography | Dichloromethane / Methanol | 1% to 5% MeOH | Offers different selectivity compared to EtOAc/Heptane. Useful if co-elution occurs in the standard system. |
| Recrystallization | Ethanol / Water | N/A (Binary System) | The product is often soluble in ethanol but insoluble in water. Dissolve in hot ethanol and add water dropwise until turbidity appears, then cool. |
| Recrystallization | Isopropanol | N/A | A single-solvent system that may work well. Good for removing more polar or less polar impurities. |
References
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-iodobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-(chloromethyl)benzene. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-chloro-2-ethylbenzene. Retrieved from [Link]
Sources
- 1. Buy 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene | 166959-35-9 [smolecule.com]
- 2. 1598037-01-4 Cas No. | 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene | Matrix Scientific [matrixscientific.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
Suzuki Reaction Technical Support Center: A Troubleshooting Guide for Halogenated Benzene Derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-C bond-forming reaction, specifically when using halogenated benzene derivatives. As a cornerstone of modern synthetic chemistry, the Suzuki reaction's success hinges on a delicate interplay of catalyst, reagents, and conditions.[1][2] When a reaction fails, a systematic and mechanistically informed approach is crucial for effective troubleshooting.
This guide is structured in a question-and-answer format to directly address the common pitfalls and perplexing results you may encounter at the bench. We will move from first-line diagnostics to deep dives into specific components of the reaction, always explaining the "why" behind the "what," grounded in established chemical principles.
Section 1: First-Line Diagnostics & General Failures
This section addresses the most common initial observation: a complete lack of product or a complex mixture of unidentifiable byproducts.
Q1: My TLC/LCMS shows only starting materials. Where do I even begin to troubleshoot?
A1: When a reaction shows no conversion, it points to a fundamental failure in one of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Your first step is to systematically verify the integrity of each component and the reaction environment.
The Causality: The palladium catalyst must be in the active Pd(0) state to initiate the cycle by inserting into the aryl-halide bond (oxidative addition).[3][4] If the catalyst is inactive, or if other components are degraded or inhibited, the cycle will not turn over.
Troubleshooting Workflow: The "Big Five" Checklist
-
Catalyst Integrity: Was a Pd(0) source used, or if a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) was used, did it successfully reduce in situ? Pd(II) sources are common and often more stable but require reduction to enter the catalytic cycle.[3] The formation of palladium black (finely divided Pd metal) can indicate catalyst decomposition and loss of activity.[3][5]
-
Oxygen Exclusion: Is your reaction rigorously degassed? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote unwanted side reactions like the homocoupling of boronic acids.[3][6]
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the -B(OH)₂ group with -H).[3][6][7] This is a very common failure mode. Run a quick NMR or LCMS of your boronic acid to confirm its purity and integrity before starting.
-
Base Activation: The base is not just a spectator; it is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[1][8][9] Is your base sufficiently strong and soluble in the reaction medium?
-
Solvent & Water Content: Are you using an appropriate solvent? While many solvents are used, ethers (dioxane, THF) and aromatic hydrocarbons (toluene) are common starting points.[3][6] Water is often beneficial, helping to dissolve inorganic bases and facilitate the formation of the active boronate species.[3][10][11][12] However, excessive water can accelerate protodeboronation.
Section 2: Deep Dive on Catalyst & Ligand Issues
The heart of the Suzuki reaction is the palladium catalyst. Its performance is dictated by the palladium source and, critically, the associated ligands.
Q2: My reaction mixture turned black immediately, and I got no product. What does this mean?
A2: The formation of a black precipitate, known as palladium black, is a classic sign of catalyst decomposition.[3] It means your soluble, catalytically active Pd(0) complex has aggregated into insoluble, inactive palladium metal nanoparticles.
The Causality: This typically happens when the Pd(0) center is not sufficiently stabilized by its ligands. The ligands play a crucial role in solubilizing the palladium and modulating its reactivity.[3] If the ligands are stripped away or the complex is unstable under the reaction conditions (e.g., high temperature), the palladium atoms will crash out of solution.
Troubleshooting Protocol: Stabilizing Your Catalyst
-
Check Ligand-to-Palladium Ratio: For catalysts generated in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), ensure the correct ligand-to-metal ratio is used. Typically, a 1:1 to 2:1 ratio of bidentate or monodentate ligand to palladium is a good starting point.
-
Switch to a More Stable Precatalyst: Instead of generating the catalyst in situ, consider using a well-defined, air-stable precatalyst. These are Pd(II) complexes with the ligand already coordinated (e.g., Pd(dppf)Cl₂, SPhos G3, XPhos G3). These often provide more reproducible results.[6]
-
Choose a More Robust Ligand: If using hindered monodentate phosphines (like those from the Buchwald or Hartwig groups), be aware that while highly active, they can be prone to decomposition.[5] Bidentate ligands like Xantphos or dppf often form more stable complexes.[5]
Q3: I am trying to couple an aryl chloride, but the reaction is not working. My aryl bromide analogue works perfectly. Why?
A3: This is a classic reactivity challenge. The oxidative addition step is the rate-determining step for many Suzuki couplings, and its efficiency is highly dependent on the carbon-halogen bond strength.[13] The bond strength follows the trend C-I < C-Br < C-Cl < C-F. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making it much harder for the Pd(0) catalyst to break.
The Causality: To overcome this high activation barrier, the palladium center must be made more electron-rich and less sterically hindered. Electron-donating ligands increase the electron density on the palladium, making it more nucleophilic and better able to attack the aryl chloride.
Ligand Selection for Aryl Chlorides:
| Ligand Class | Key Characteristics | Examples | Rationale |
| Bulky, Electron-Rich Monodentate Phosphines | High electron density (from alkyl groups) promotes oxidative addition. Steric bulk facilitates reductive elimination.[3][13] | tBu₃P, SPhos, XPhos, RuPhos | These are the go-to ligands for challenging substrates like aryl chlorides.[6] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, even more electron-releasing than most phosphines. Form very stable Pd complexes.[10] | IPr, IMes, PEPPSI-IPr | Excellent for activating stubborn aryl chlorides and preventing catalyst decomposition at high temperatures.[8] |
Experimental Protocol: Activating an Aryl Chloride
-
Switch to a specialized ligand: Replace standard ligands like PPh₃ with a Buchwald-type ligand (e.g., SPhos) or an NHC ligand (e.g., using a PEPPSI-IPr precatalyst).
-
Increase Temperature: Higher temperatures are often required to overcome the activation energy of C-Cl bond cleavage. Consider moving from toluene (111 °C) to a higher boiling solvent like xylenes (~140 °C) or DMF (153 °C).[3]
-
Use a Stronger, Non-nucleophilic Base: With more challenging substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like NaHCO₃.[6]
Section 3: Substrate & Reagent Problems
Even with a perfect catalyst system, issues with the coupling partners can derail the reaction.
Q4: My main byproduct is the protonated arene from my boronic acid (protodeboronation). How can I prevent this?
A4: Protodeboronation is arguably the most common side reaction plaguing Suzuki couplings.[6] It is the hydrolysis of the C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.
The Causality: This reaction is often catalyzed by trace acid or base and is accelerated by heat and the presence of water. Electron-rich aryl boronic acids and those with ortho-substituents can be particularly susceptible.
Strategies to Mitigate Protodeboronation:
-
Use a Boronic Ester: Boronic esters, especially pinacol (BPin) or neopentyl glycol esters, are significantly more stable towards hydrolysis than the corresponding boronic acids.[3] You can either use the commercially available ester or protect your boronic acid before the reaction.
-
Use Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like K₃PO₄ or CsF can be effective.[6]
-
Minimize Reaction Time: Run the reaction only as long as necessary. Monitor by TLC/LCMS and quench it as soon as the starting material is consumed to prevent the product or remaining boronic acid from degrading.
-
Use Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly crystalline, air-stable solids that are much more resistant to protodeboronation. They slowly release the active boronic acid under the basic reaction conditions.
Q5: I am observing significant homocoupling of my boronic acid, forming a biaryl byproduct. What causes this?
A5: The formation of an Ar-Ar' byproduct from two molecules of your boronic acid (Ar-B(OH)₂) is a tell-tale sign of excess oxygen in your system.[3]
The Causality: While the main catalytic cycle involves Pd(0)/Pd(II), a competing side reaction can occur where Pd(II) species (either from the precatalyst or from oxidation of Pd(0) by air) can transmetalate twice with the boronic acid, leading to a reductive elimination that produces the homocoupled product and regenerates Pd(0). This process is often promoted by oxygen.[3]
Experimental Protocol: Rigorous Degassing
Effective degassing is non-negotiable for reliable Suzuki reactions.
-
Freeze-Pump-Thaw (for highest rigor):
-
Assemble the reaction flask with all solid reagents and a stir bar.
-
Add the solvent.
-
Freeze the mixture in liquid nitrogen until solid.
-
Apply high vacuum for 5-10 minutes.
-
Close the vacuum line and allow the mixture to thaw under a static atmosphere of inert gas (Nitrogen or Argon). You will see bubbles evolve as dissolved gases are released.
-
Repeat this cycle at least three times.
-
-
Inert Gas Sparging (a practical alternative):
-
Add the solvent to the reaction flask.
-
Bubble a steady stream of Argon or Nitrogen through the solvent via a long needle for at least 20-30 minutes.
-
After sparging, add the catalyst under a positive pressure of the inert gas.
-
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the three key stages of the reaction. A failure at any of these points will halt the cycle.
Caption: A systematic workflow for diagnosing failed Suzuki reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]
-
Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Reddit r/Chempros. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
Reddit r/Chempros. (2023, February 13). Degassing solvents for Suzuki reactions. Retrieved from [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 54(3), 298-310.
-
ACS Publications. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemistryViews. (2019, May 27). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Retrieved from [Link]
-
The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
-
Reddit r/Chempros. (2022, December 4). Formation of palladium black during Suzuki coupling. Retrieved from [Link]
-
Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. chemistryviews.org [chemistryviews.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Base Selection for Cross-Coupling Reactions of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical choice of an alternative base in cross-coupling reactions involving the substrate 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene. Our goal is to equip you with the knowledge to navigate the complexities of base selection, ensuring the success and reproducibility of your experiments.
I. Understanding the Critical Role of the Base
In palladium-catalyzed cross-coupling reactions, the base is not merely a proton scavenger. It plays a multifaceted role in the catalytic cycle, influencing reaction rate, yield, and selectivity. The primary functions of the base include:
-
Activation of the Nucleophile: In Suzuki-Miyaura coupling, the base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[1][2]
-
Neutralization of Acid Byproducts: The base neutralizes the hydrogen halide (HX) generated during the catalytic cycle, preventing catalyst deactivation and maintaining a favorable reaction environment.[3]
-
Facilitating Reductive Elimination: In some cases, the nature of the base can influence the rate-determining reductive elimination step.
-
Catalyst Activation: Certain bases can play a role in the in-situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst.[4]
The choice of base is therefore a critical parameter that must be carefully considered, especially for substrates like this compound, which possesses both electron-donating and electron-withdrawing groups, as well as two potential sites for oxidative addition (C-Br and C-Cl bonds).
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when selecting a base for cross-coupling reactions of your substrate.
1. Which type of cross-coupling reaction is most suitable for my substrate?
Your substrate, this compound, is an aryl halide, making it a suitable candidate for several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile and widely used reaction.[5]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[6]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
The choice of reaction will depend on the specific bond you wish to form.
2. I am observing low to no conversion in my Suzuki-Miyaura coupling. Could the base be the issue?
Absolutely. Low conversion is a common issue that can often be traced back to the choice of base. Here are a few potential reasons:
-
Insufficient Basicity: The base may not be strong enough to effectively activate the boronic acid for transmetalation.[2] Consider switching to a stronger base (see comparison table below).
-
Poor Solubility: If you are using an inorganic base that is poorly soluble in your reaction solvent, the reaction may be slow or stall due to limited availability of the base at the catalytic center.[8]
-
Steric Hindrance: A very bulky base might hinder the approach of the reactants to the palladium catalyst, slowing down the reaction.
3. I am seeing significant amounts of dehalogenation (hydrodehalogenation) of my starting material. How can I prevent this?
Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction, especially with electron-rich aryl halides and when using strong bases.[9] This occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl group.[9] To mitigate this:
-
Switch to a Weaker Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are often culprits. Try using weaker inorganic bases like K₂CO₃ or K₃PO₄.
-
Use an Anhydrous Solvent: Water or alcohols can be a source of protons for the formation of the palladium-hydride species. Ensure your solvent is dry.
-
Change the Ligand: The choice of phosphine ligand can also influence the propensity for dehalogenation.
4. My substrate has a methoxyethoxy group, which could be sensitive to strong bases. What are my options?
The ether linkage in the 2-(2-methoxyethoxy) group is generally stable. However, if your coupling partner contains base-sensitive functional groups (e.g., esters, ketones), you should opt for milder bases.[10] Good choices include:
-
Potassium Fluoride (KF): A mild base that is effective in activating boronic acids without causing hydrolysis of sensitive functional groups.[2]
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are moderately basic and often a good starting point for substrates with sensitive functionalities.
-
Phosphates (e.g., K₃PO₄): Another excellent choice for reactions requiring milder conditions.
5. I am trying to perform a Sonogashira coupling. What are some good alternative bases to the commonly used amines?
While amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common in Sonogashira couplings, they can sometimes lead to side reactions.[7] Alternative bases to consider include:
-
Inorganic Bases: K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free Sonogashira protocols.
-
Potassium tert-butoxide (KOtBu): A strong base that can be used in certain cases, but caution is advised due to its high reactivity.
III. Troubleshooting Guide: A Problem-Solving Approach
This section provides a structured approach to troubleshooting common issues related to base selection in your cross-coupling reactions.
Decision-Making Flowchart for Base Selection
Caption: A flowchart to guide troubleshooting based on reaction outcomes.
Common Problems and Solutions
| Problem | Potential Cause Related to Base | Suggested Solutions & Rationale |
| Low or No Reaction | Insufficient base strength to activate the nucleophile (e.g., boronic acid in Suzuki coupling). | 1. Switch to a stronger base: Progress from carbonates (K₂CO₃) to phosphates (K₃PO₄) or alkoxides (NaOtBu).2. Rationale: A stronger base will more effectively deprotonate the nucleophile or form the active boronate species. |
| Poor solubility of the inorganic base in the organic solvent. | 1. Use a more soluble base: Cesium carbonate (Cs₂CO₃) is more soluble in many organic solvents than K₂CO₃ or Na₂CO₃.2. Add a phase-transfer catalyst: This can help shuttle the inorganic base into the organic phase.3. Rationale: Increased solubility ensures a higher concentration of the active base in the reaction medium. | |
| Dehalogenation of Starting Material | The base is too strong, promoting the formation of a palladium-hydride species. | 1. Use a weaker base: Switch from alkoxides (NaOtBu) to phosphates (K₃PO₄) or carbonates (K₂CO₃).2. Rationale: A milder base is less likely to generate the undesired palladium-hydride intermediate.[9] |
| Hydrolysis of Ester or Other Base-Sensitive Groups | The base is too nucleophilic or too strong, leading to saponification or decomposition. | 1. Use a non-nucleophilic, weaker base: Potassium fluoride (KF) or potassium carbonate (K₂CO₃) are good options.2. Rationale: These bases are sufficiently strong to promote the cross-coupling reaction but are less likely to attack sensitive functional groups.[2] |
| Protodeboronation (in Suzuki Coupling) | The reaction conditions (including the base) favor the cleavage of the C-B bond by a proton source before transmetalation. | 1. Use a milder base: Strong bases can sometimes exacerbate this issue.2. Ensure strictly anhydrous conditions: Water can be the proton source for this side reaction. |
| Sluggish Reaction with Aryl Chloride | The C-Cl bond is less reactive than the C-Br bond, requiring more forcing conditions. | 1. Use a stronger base: A stronger base like K₃PO₄ or NaOtBu may be necessary to facilitate the oxidative addition to the C-Cl bond.2. Pair with a suitable ligand: Bulky, electron-rich phosphine ligands are often required for the activation of aryl chlorides. |
IV. Data-Driven Base Selection: A Comparative Overview
The following table provides a comparison of common bases used in cross-coupling reactions. The pKa values are approximate and can vary depending on the solvent.[11]
| Base | Formula | Approx. pKa of Conjugate Acid (in DMSO) | Solubility in Common Solvents (e.g., Toluene, THF, Dioxane) | Typical Applications & Remarks |
| Potassium Carbonate | K₂CO₃ | 10.3 | Low | A good starting point for many reactions; mild and inexpensive. |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Moderate | More soluble than K₂CO₃, often used for challenging couplings. |
| Potassium Phosphate | K₃PO₄ | 12.3 | Low | A stronger base than carbonates, effective for a wide range of substrates. |
| Sodium tert-butoxide | NaOtBu | 32.2 | High | A very strong, non-nucleophilic base; use with caution for sensitive substrates. |
| Potassium Fluoride | KF | 3.2 | Low | A mild base, particularly useful for substrates with base-sensitive functional groups.[2] |
| Triethylamine | Et₃N | 9.0 | High | A common organic base, often used in Heck and Sonogashira reactions. |
| Diisopropylethylamine | i-Pr₂NEt | 11.4 | High | A sterically hindered organic base, less nucleophilic than Et₃N. |
V. Experimental Protocols: A Practical Guide to Base Screening
The following is a general protocol for screening alternative bases for a Suzuki-Miyaura coupling of this compound. This protocol can be adapted for other cross-coupling reactions.
General Protocol for Base Screening in Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 10:1)
-
A set of alternative bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu, KF) (2.0-3.0 equiv)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a series of oven-dried reaction vials, add this compound, the arylboronic acid, the palladium precatalyst, and a magnetic stir bar.
-
To each vial, add a different base.
-
Seal the vials with a septum and purge with an inert gas for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vials in a preheated aluminum block or oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
Monitor the progress of each reaction by TLC, GC, or LC-MS.
-
Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture to determine the conversion and yield for each base.
Visualizing the Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: The role of the base in activating the boronic acid in the Suzuki-Miyaura catalytic cycle.
VI. Concluding Remarks
The selection of an appropriate base is a critical parameter for the success of cross-coupling reactions with this compound. A systematic and informed approach to choosing and screening alternative bases, guided by an understanding of their physicochemical properties and their role in the catalytic cycle, will significantly enhance the efficiency and reproducibility of your synthetic efforts. This guide provides a foundation for troubleshooting and optimizing your reactions, empowering you to overcome common challenges and achieve your desired outcomes.
VII. References
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
This in-depth technical guide provides a detailed analysis and spectral assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the structural elucidation of this substituted benzene derivative, offering a robust comparison with predicted spectral data based on established principles of NMR spectroscopy.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive analytical technique for the structural determination of organic molecules.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides intricate details about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a polysubstituted aromatic compound such as this compound, NMR is indispensable for unambiguously assigning the positions of the various substituents on the benzene ring and confirming the structure of the ether side chain.
The benzene ring's protons and carbons exhibit characteristic chemical shifts that are highly sensitive to the electronic effects of attached substituents.[3] Electron-withdrawing groups, like chlorine and bromine, tend to deshield nearby protons and carbons, shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups, such as the methoxyethoxy substituent, will shield adjacent nuclei, causing an upfield shift to lower frequencies.[3]
Molecular Structure and Atom Numbering
To facilitate a clear and concise spectral assignment, the atoms of this compound are systematically numbered as illustrated in the diagram below. This numbering convention will be used throughout this guide to correlate specific atoms with their corresponding NMR signals.
Figure 2: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral assignment of this compound. By understanding the fundamental principles of chemical shifts, coupling constants, and the electronic effects of substituents, researchers can confidently interpret the NMR spectra to verify the structure of this and similar polysubstituted aromatic compounds. The provided experimental protocol offers a reliable starting point for obtaining high-resolution NMR data, which is crucial for accurate structural elucidation in chemical research and drug development.
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A Researcher's Guide to Chemoselectivity: Comparing the Reactivity of Bromo and Chloro Substituents in 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
For professionals in chemical research and drug development, the ability to selectively functionalize a molecule is paramount. Polyhalogenated aromatic compounds, such as 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene, serve as versatile scaffolds, but their utility hinges on understanding the differential reactivity of their substituents. This guide provides an in-depth comparison of the bromo and chloro groups on this specific aromatic core, grounded in fundamental principles and supported by actionable experimental protocols. This molecule is a key intermediate in the synthesis of Dapagliflozin, a widely used SGLT2 inhibitor, making the understanding of its selective chemistry particularly relevant.[1]
Foundational Principles: Why Halogens are Not Created Equal
The divergent reactivity of the C-Br and C-Cl bonds is not arbitrary; it is dictated by a confluence of fundamental physical properties. Understanding these principles is the key to predicting and controlling reaction outcomes.
-
Bond Dissociation Energy (BDE): The carbon-chlorine bond is shorter and stronger than the carbon-bromine bond. The average BDE for a C-Cl bond on an aromatic ring is approximately 397-401 kJ/mol, whereas for C-Br it is around 335-338 kJ/mol.[2][3][4] This disparity is a primary determinant in reactions where C-X bond cleavage is the rate-limiting step, such as the oxidative addition in cross-coupling catalysis.
-
Electronegativity: Chlorine is more electronegative (3.16 on the Pauling scale) than bromine (2.96). This property is most influential in reactions involving the formation of a charged intermediate, where the inductive effect of the halogen can play a stabilizing role.
-
Polarizability: Bromine, being a larger atom with more diffuse electron shells, is more polarizable than chlorine. This means its electron cloud is more easily distorted by an approaching electric field (e.g., from a metal catalyst), which can facilitate interactions leading to bond cleavage.
These competing factors mean that no single property can predict reactivity across all reaction classes. The "superior" leaving group is entirely dependent on the reaction mechanism.
Caption: Interplay of properties governing C-Cl vs. C-Br reactivity.
Comparative Reactivity in Key Synthetic Transformations
The choice of reaction conditions directly interrogates the different properties of the C-Br and C-Cl bonds, allowing for highly selective transformations.
A. Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, including the Suzuki, Buchwald-Hartwig, and Heck reactions, is arguably the most important for functionalizing aryl halides. The catalytic cycle for these transformations universally begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5]
Mechanism and Selectivity: This oxidative addition step (Ar-X + Pd(0) → Ar-Pd(II)-X) is typically the rate-determining step of the entire catalytic cycle.[5][6] The reaction rate is highly dependent on the strength of the carbon-halogen bond. Consequently, the weaker, more polarizable C-Br bond undergoes oxidative addition significantly faster than the stronger C-Cl bond.[3][7][8] This establishes a clear and reliable reactivity hierarchy: C-I > C-Br > C-OTf >> C-Cl.[8]
This inherent reactivity difference is the cornerstone of chemoselectivity. By using standard palladium catalysts and relatively mild conditions, one can selectively couple at the C-4 (bromo) position of this compound, leaving the C-1 (chloro) position untouched and available for subsequent, more forcing transformations.[9][10][11] While modern, highly active catalysts featuring bulky, electron-rich ligands can facilitate the coupling of aryl chlorides, they generally require higher temperatures and more reactive reagents.[12][13]
Caption: Selective cross-coupling at the C-Br bond.
B. Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via a two-step addition-elimination pathway, where a nucleophile first attacks the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[14][15]
Mechanism and Selectivity: The rate-determining step in SNAr is the initial nucleophilic attack and the formation of this anionic intermediate.[15][16] The stability of this intermediate is paramount. Here, the greater electronegativity of chlorine allows it to better stabilize the adjacent negative charge through induction compared to bromine. This leads to a reversal of the reactivity trend seen in cross-coupling: Ar-F > Ar-Cl > Ar-Br > Ar-I.[15][16]
However, it is crucial to note that SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to sufficiently activate the ring towards nucleophilic attack.[14] Since this compound lacks such activation, it is generally inert to nucleophilic aromatic substitution under standard conditions.
C. Metal-Halogen Exchange
This reaction involves treating an aryl halide with a strong organometallic base, typically an alkyllithium reagent like n-BuLi or t-BuLi, to generate a new organometallic species.[17]
Mechanism and Selectivity: The rate of exchange is kinetically controlled and is highly dependent on the halogen. The established trend is I > Br > Cl > F.[17][18] Therefore, reacting this compound with one equivalent of n-BuLi at low temperatures (e.g., -78 °C) would result in selective lithium-halogen exchange at the C-Br position, yielding 4-lithio-1-chloro-2-(2-methoxyethoxy)benzene. This intermediate can then be trapped with various electrophiles, providing another powerful route for selective functionalization.
Experimental Validation: Protocols for Selective Functionalization
The following protocols provide a practical framework for exploiting the differential reactivity of the bromo and chloro substituents. They are designed as self-validating systems where high selectivity for monocoupling at the bromine position serves as the primary indicator of success.
Caption: General experimental workflow for selective cross-coupling.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
Objective: To demonstrate the selective formation of a C-C bond at the C-4 position.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (e.g., 10 mL for a 1 mmol scale reaction).
-
Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).
-
Reaction: Seal the flask and heat the mixture to 90 °C in an oil bath with vigorous stirring for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of a single major product.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure product.
Expected Data:
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (Monocoupled Product) | Yield (Dicoupled Product) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | >95% | <2% |
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
Objective: To demonstrate the selective formation of a C-N bond at the C-4 position.[10]
Methodology:
-
Vessel Preparation: In a glovebox or under a strict argon atmosphere in a Schlenk tube, add this compound (1.0 equiv.), morpholine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., XPhos, 0.03 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (e.g., 8 mL for a 1 mmol scale reaction).
-
Reaction: Seal the tube tightly and heat the mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS for the disappearance of starting material.
-
Workup: Cool the reaction to room temperature, pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography to yield the desired 4-amino-substituted product.
Expected Data:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (Monocoupled Product) | Yield (Dicoupled Product) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >90% | Not Detected |
Conclusion
For the substrate this compound, there is a clear and synthetically exploitable difference in the reactivity of its two halogen substituents.
-
The Bromo Substituent is significantly more reactive in the most common and versatile synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This is primarily due to its lower carbon-halogen bond dissociation energy.
-
The Chloro Substituent is comparatively inert under conditions optimized for C-Br bond activation. While it could theoretically be more reactive in SNAr reactions due to its higher electronegativity, the lack of activating groups on the ring renders this pathway inaccessible.
This predictable, mechanism-dependent reactivity allows researchers to treat this compound as a selective, bifunctional building block. By carefully choosing the reaction type and conditions, chemists can precisely dictate which position is functionalized, enabling efficient and controlled pathways to complex molecular targets in drug discovery and materials science.
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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de Visser, S. P., & Bickelhaupt, F. M. (2003). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 22(20), 4009–4016. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]
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ResearchGate. (2019). Comparison of reactivity of different aryl halides. [Link]
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Littke, A. F., & Fu, G. C. (2000). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(7), 11-21. [Link]
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Clark, J. (2015). An introduction to bond energy and bond length. Chemguide. [Link]
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Chemistry Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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Sanas, P. (2019). NUCLEOPHILIC AROMATIC SUBSTITUTION. Sterling Institute of Pharmacy. [Link]
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Chemistry Stack Exchange. (2018). What makes a diatomic bond strong?[Link]
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Organ, M. G., et al. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 21(11), 1541. [Link]
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Wikipedia. Metal–halogen exchange. [Link]
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JoVE. (2023). Video: Nucleophilic Aromatic Substitution: Elimination–Addition. [Link]
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Bode, J. W., & Morandi, B. (2019). OC II Lecture Notes. ETH Zürich. [Link]
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Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(15), 4273–4283. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Compounds Synthesized from 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of a novel chemical entity is a cornerstone of rigorous scientific practice. When venturing into the synthesis of new molecules, particularly those with potential pharmaceutical applications, a multi-faceted analytical approach is not just recommended—it is imperative. This guide provides an in-depth comparison of the spectroscopic characterization of a key synthetic intermediate, 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene , and a novel compound derived from it, 4-phenyl-1-chloro-2-(2-methoxyethoxy)benzene , synthesized via a Suzuki-Miyaura cross-coupling reaction.
The rationale for choosing this specific transformation is twofold. Firstly, the starting material is a known precursor in the synthesis of pharmaceutically active compounds, making its derivatives of significant interest. Secondly, the conversion of an aryl bromide to a biphenyl system provides a classic example of how a strategic synthetic modification dramatically alters the spectroscopic fingerprint of a molecule. This guide will delve into the causality behind these changes, offering not just data, but a deeper understanding of the underlying principles.
The Synthetic Transformation: A Gateway to Novelty
The journey from a halogenated benzene to a biphenyl derivative is a common yet powerful strategy in medicinal chemistry to explore new chemical space and modulate biological activity. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a preferred method for its mild conditions and high functional group tolerance.[1][2]
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
A Comparative Spectroscopic Analysis
The structural modification from an aryl bromide to a biphenyl system introduces significant changes that are readily detected by a suite of spectroscopic techniques. Here, we will compare the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.
Expertise & Experience in NMR Analysis:
For the compounds , both ¹H and ¹³C NMR are indispensable. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Starting Material: The aromatic region will be complex due to the unsymmetrical substitution pattern. We expect to see distinct signals for the three aromatic protons. The protons of the methoxyethoxy group will appear in the aliphatic region, with characteristic shifts due to the influence of the adjacent oxygen atoms.[3][4]
-
Novel Compound: The introduction of the phenyl group will add new signals in the aromatic region. The increased complexity and potential for overlapping signals in this region often necessitate two-dimensional NMR techniques (like COSY) for unambiguous assignment. The protons on the newly introduced phenyl group will have their own distinct chemical shifts.
¹³C NMR Spectroscopy: The Carbon Backbone Revealed
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Starting Material: We expect to see signals for all 9 unique carbon atoms. The carbon attached to the bromine will be in a predictable region, as will the carbons of the methoxyethoxy side chain.[5][6]
-
Novel Compound: The spectrum will now show signals for the 15 carbon atoms of the biphenyl ether structure. The two carbons at the junction of the two phenyl rings (quaternary carbons) will typically have lower intensities.
Comparative ¹H and ¹³C NMR Data (Hypothetical)
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Starting Material | 7.45 (d, 1H), 7.20 (dd, 1H), 6.90 (d, 1H), 4.15 (t, 2H), 3.80 (t, 2H), 3.45 (s, 3H) | 155.0, 133.5, 130.0, 128.0, 115.0, 114.0, 71.0, 69.0, 59.0 |
| Novel Compound | 7.60-7.30 (m, 8H), 4.20 (t, 2H), 3.85 (t, 2H), 3.50 (s, 3H) | 155.5, 140.0, 138.0, 132.0, 131.0, 129.0, 128.5, 128.0, 127.5, 114.5, 71.2, 69.5, 59.2 |
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0 ppm.
Caption: A streamlined workflow for NMR analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Expertise & Experience in MS Analysis:
For halogenated compounds, the isotopic distribution is a key diagnostic feature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[7][8] This leads to characteristic patterns in the mass spectrum for the molecular ion and any fragments containing these halogens. Electron Impact (EI) is a common ionization technique that provides detailed fragmentation, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.
-
Starting Material: The mass spectrum will show a characteristic molecular ion cluster with peaks at M, M+2, and M+4 due to the presence of both bromine and chlorine. The relative intensities of these peaks can be predicted from the natural abundances of the isotopes.
-
Novel Compound: After the Suzuki coupling, the bromine atom is replaced by a phenyl group. Therefore, the characteristic isotopic pattern for bromine will be absent. The spectrum will now only show the M and M+2 peaks in a 3:1 ratio, characteristic of a compound containing one chlorine atom. The molecular weight will also increase accordingly.
Comparative MS Data (Hypothetical)
| Compound | Molecular Formula | Molecular Weight | Key m/z Peaks and (Relative Intensity) |
| Starting Material | C₉H₁₀BrClO₂ | 279.99/281.99/283.99 | M⁺: 280 (75%), M⁺+2: 282 (100%), M⁺+4: 284 (25%) |
| Novel Compound | C₁₅H₁₅ClO₂ | 262.08/264.08 | M⁺: 262 (100%), M⁺+2: 264 (33%) |
Protocol for MS Data Acquisition (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like dichloromethane or methanol) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Impact (EI) ionization with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
Detection: The detector will record the abundance of ions at each m/z value.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. Compare the observed isotopic distribution with the theoretical pattern.
Caption: The process of acquiring a mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
Expertise & Experience in FTIR Analysis:
The key to interpreting FTIR spectra is to focus on the diagnostic regions. For the compounds of interest, we will be looking for C-H stretching vibrations (both aromatic and aliphatic), C=C stretching in the aromatic ring, C-O stretching of the ether, and C-X (halogen) stretching. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region.[9][10]
-
Starting Material: The spectrum will show characteristic absorptions for the aromatic ring, the ether linkage, and the C-Br and C-Cl bonds. The C-Br stretching vibration typically appears at a lower wavenumber than the C-Cl stretch due to the heavier mass of the bromine atom.[11]
-
Novel Compound: The spectrum will be very similar to the starting material in many respects, as the core functional groups (ether, chloro-substituted ring) remain. However, the C-Br absorption will be absent. New, subtle changes in the aromatic C=C stretching and C-H bending regions may be observed due to the presence of the biphenyl system.
Comparative FTIR Data (Hypothetical)
| Functional Group | Starting Material (cm⁻¹) | Novel Compound (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |
| Aromatic C=C Stretch | ~1600, ~1475 | ~1600, ~1480 |
| C-O Stretch (Ether) | ~1250, ~1050 | ~1250, ~1050 |
| C-Cl Stretch | ~750 | ~750 |
| C-Br Stretch | ~680 | Absent |
Protocol for FTIR Data Acquisition (ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Caption: The straightforward workflow for FTIR analysis.
UV-Visible Spectroscopy: Examining the Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated π-systems.[12][13]
Expertise & Experience in UV-Vis Analysis:
The key structural feature that influences the UV-Vis spectrum is the extent of conjugation. Molecules with more extensive conjugated systems will absorb light at longer wavelengths (a bathochromic or red shift). The solvent can also influence the spectrum, so it is important to be consistent. Ethanol or hexane are common choices for non-polar to moderately polar compounds.
-
Starting Material: The substituted benzene ring constitutes a chromophore that will absorb in the UV region.
-
Novel Compound: The introduction of the second phenyl ring creates a biphenyl system, which extends the conjugation. This will result in a shift of the absorption maximum (λ_max) to a longer wavelength and likely an increase in the molar absorptivity (ε).[14]
Comparative UV-Vis Data (Hypothetical)
| Compound | λ_max (nm) | Molar Absorptivity (ε) |
| Starting Material | ~275 | ~1,500 |
| Novel Compound | ~295 | ~12,000 |
Protocol for UV-Vis Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol). The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
Caption: The procedure for obtaining a UV-Vis spectrum.
Conclusion: A Symphony of Spectroscopic Evidence
The successful characterization of a novel compound is not achieved through a single analytical technique, but rather through the harmonious interplay of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity and purity of the target molecule.
By comparing the spectroscopic data of the starting material, this compound, with its biphenyl derivative, we have demonstrated how a specific synthetic transformation leads to predictable and interpretable changes in the NMR, MS, FTIR, and UV-Vis spectra. This comparative approach is fundamental to the work of researchers, scientists, and drug development professionals, enabling them to confidently advance their novel compounds through the research and development pipeline.
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A Comparative Guide to the Structural Elucidation of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the optimization of lead compounds and ensuring the desired pharmacological profile. This guide provides an in-depth comparison of X-ray crystallography with other prominent analytical techniques for the structural characterization of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene and its derivatives, a class of compounds with potential applications as intermediates in pharmaceutical synthesis.
While a specific crystal structure for this compound is not publicly available at the time of this writing, this guide will utilize a detailed, hypothetical workflow for its X-ray crystallographic analysis. This will serve as our benchmark for a rigorous comparison with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and the increasingly powerful technique of 3D Electron Diffraction (3D ED). We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.[1] For a novel compound like this compound, this technique would be the definitive method for confirming its covalent structure and understanding its solid-state conformation and packing.
Experimental Workflow: A Hypothetical Case Study
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles of crystallography.
A plausible synthetic route to this compound would involve the Williamson ether synthesis, starting from the commercially available 4-bromo-2-chlorophenol and 2-methoxyethyl bromide.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-bromo-2-chlorophenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a suitable base, for instance, potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: While stirring, add 2-methoxyethyl bromide (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Experimental Protocol: Crystallization
The critical step for X-ray analysis is obtaining high-quality single crystals. This often involves a systematic screening of various solvents and crystallization techniques.
-
Solvent Selection: Start with a small amount of the purified product and test its solubility in a range of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: In a sealed container, place a vial with a concentrated solution of the compound inside a larger vial containing a poor solvent in which the compound is insoluble but the good solvent is miscible. The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Data Processing: The collected diffraction spots are indexed, integrated, and scaled to produce a file containing the Miller indices (h,k,l) and the intensity of each reflection.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An initial model of the molecule is fitted into this map and then refined against the experimental data to obtain the final, precise atomic coordinates.
Expected Insights from X-ray Crystallography
A successful crystallographic analysis would provide:
-
Unambiguous Connectivity: Absolute confirmation of the atomic connections, ruling out any isomeric possibilities.
-
Precise Molecular Geometry: Accurate bond lengths and angles for the entire molecule.
-
Conformation: The exact spatial arrangement of the flexible methoxyethoxy side chain.
-
Stereochemistry: Although not applicable for this achiral molecule, it is a key strength for chiral compounds.
-
Intermolecular Interactions: A detailed understanding of how the molecules pack in the solid state, including any halogen bonding, hydrogen bonding, or van der Waals interactions.
A Comparative Analysis of Alternative Structural Elucidation Techniques
While X-ray crystallography is the definitive method, it is not always feasible or necessary. Other techniques can provide complementary or, in some cases, sufficient structural information.
| Technique | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystalline lattice | High-quality single crystals (typically > 50 µm) | 3D atomic coordinates, bond lengths/angles, conformation, packing | Unambiguous structure determination | Requires single crystals, which can be difficult to grow |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Soluble compound in a deuterated solvent (mg scale) | Covalent structure (connectivity), relative stereochemistry, solution-state conformation | Does not require crystals, provides information on dynamics in solution | Does not provide precise bond lengths/angles, can be complex for molecules with overlapping signals |
| Mass Spectrometry | Ionization of molecules and separation by mass-to-charge ratio | Small amount of sample (µg to ng) | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides molecular formula | Does not provide 3D structure or stereochemistry |
| 3D Electron Diffraction (3D ED) | Diffraction of electrons by nanocrystals | Nanocrystalline powder | 3D atomic coordinates from very small crystals | Can analyze crystals too small for X-ray diffraction, high throughput | Can be affected by dynamical scattering, requires specialized equipment |
In-Depth Look at the Alternatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[2][3] For our target molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed to piece together its covalent framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer:
-
¹H NMR: To identify the number and chemical environment of protons. Expected signals would include aromatic protons and protons of the methoxyethoxy side chain. Protons on the carbon adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm region.[4]
-
¹³C NMR: To determine the number of unique carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within the aromatic ring and along the side chain).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound.[5] For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic separation technique like GC-MS or LC-MS.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).
Interpreting the Mass Spectrum
For this compound (C₉H₁₀BrClO₂), the mass spectrum would exhibit a distinctive cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic pattern of M, M+2, and M+4 peaks, which provides strong evidence for the presence of one bromine and one chlorine atom.[6][7] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
3D Electron Diffraction (3D ED / MicroED)
A revolutionary technique, 3D electron diffraction allows for the determination of crystal structures from nanocrystals that are far too small for conventional X-ray diffraction.[8][9][10][11] This is particularly advantageous when crystallization yields only very small crystals or a fine powder.
Experimental Protocol: 3D Electron Diffraction
-
Sample Preparation: A micro- or nanocrystalline powder is dispersed onto an electron microscopy grid.[12]
-
Data Collection: The grid is placed in a transmission electron microscope (TEM), and a series of electron diffraction patterns are collected as the crystal is tilted.
-
Data Processing and Structure Solution: The collected diffraction data are processed and used to solve and refine the crystal structure in a manner analogous to X-ray crystallography.
3D ED can provide the same level of structural detail as X-ray crystallography but from much smaller sample volumes, making it a powerful alternative when crystal growth is a limiting factor.[8]
Conclusion: An Integrated Approach to Structural Verification
For a novel molecule such as this compound, a multi-technique approach provides the most comprehensive and robust structural characterization.
-
NMR and Mass Spectrometry should be the initial steps to confirm the covalent structure and molecular formula.
-
If single crystals of sufficient size can be obtained, X-ray crystallography provides the definitive and most detailed 3D structural information.
-
In cases where only nanocrystalline material is available, 3D Electron Diffraction offers a powerful alternative for obtaining a complete crystal structure.
By understanding the strengths and limitations of each technique, researchers can strategically select the most appropriate analytical workflow to unambiguously determine the structure of their compounds, thereby accelerating the drug discovery and development process.
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Spectroscopy of Ethers - Chemistry LibreTexts. Available at: [Link]
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Bromochlorobenzene - Wikipedia. Available at: [Link]
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Mugnaioli, E., & Gemmi, M. (2022). 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry . WIREs Nanomedicine and Nanobiotechnology, 14(3), e1810. Available at: [Link]
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Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing). Available at: [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry . Bioanalytical reviews, 2(1-4), 23-60. Available at: [Link]
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4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem. Available at: [Link]
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p-Bromochlorobenzene | C6H4BrCl | CID 7806 - PubChem. Available at: [Link]
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CAS No : 461432-23-5 | Product Name : 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene . Available at: [Link]
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validation of a new synthetic pathway to a target molecule using 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
Introduction
The synthesis of substituted phenols is a cornerstone of medicinal chemistry and materials science, as these moieties are prevalent in a vast array of bioactive molecules and functional materials. 4-Bromo-2-chlorophenol, in particular, serves as a critical building block for more complex molecular architectures. The efficiency, scalability, and environmental impact of its synthetic route are therefore of paramount importance.
This guide presents a comprehensive validation of a novel, streamlined synthetic pathway to 4-Bromo-2-chlorophenol starting from the readily available, protected precursor, 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene. We provide a head-to-head comparison with a traditional, acid-catalyzed deprotection method, offering researchers the data needed to select the optimal pathway for their specific needs. The comparison focuses on key performance indicators including reaction efficiency, yield, purity of the final product, and overall process economy.
The Synthetic Challenge: MEM-Ether Cleavage
The core of the synthesis is the cleavage of the 2-methoxyethoxymethyl (MEM) ether protecting group. While robust, the removal of MEM ethers often requires harsh acidic conditions that can be incompatible with sensitive functional groups and may lead to side-product formation, complicating purification and reducing overall yield. This has driven the search for milder and more efficient deprotection protocols.
Pathway 1: A Novel, Efficient Deprotection Using Zinc Bromide
Our validated novel pathway employs zinc bromide (ZnBr₂), a mild Lewis acid, to catalyze the cleavage of the MEM ether. This approach is designed to minimize harsh conditions, reduce reaction time, and simplify product isolation.
Mechanism of Action
The Lewis acidic zinc center coordinates to the ether oxygens of the MEM group. This coordination weakens the C-O bonds, facilitating a nucleophilic attack by the bromide counter-ion. This concerted mechanism allows for cleavage under significantly milder conditions than traditional Brønsted acid-catalyzed methods.
Experimental Protocol: Novel Pathway
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add zinc bromide (ZnBr₂, 1.5 eq) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Workflow: Novel ZnBr₂-Mediated Pathway
assessing the electronic effects of the methoxyethoxy group in 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the subtle modulation of a molecule's electronic properties can be the determining factor in its efficacy, reactivity, and overall performance. The introduction of various substituents onto an aromatic core, such as in the case of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene , is a cornerstone of rational drug design and molecular engineering. This guide provides an in-depth assessment of the electronic effects of the methoxyethoxy group, a substituent of growing interest due to its potential to fine-tune both electronic and physicochemical properties like solubility.
This analysis will be grounded in the foundational principles of physical organic chemistry, utilizing the Hammett and Taft parameters as a framework. By comparing the methoxyethoxy group to its simpler, well-characterized analogues—the methoxy and ethoxy groups—we aim to provide a predictive and practical understanding for researchers in the field.
The Duality of Substituent Effects: A Theoretical Primer
The net electronic influence of any substituent on an aromatic ring is a composite of two primary forces: the inductive and resonance effects. A thorough understanding of these opposing forces is critical to predicting chemical reactivity and biological activity.
-
The Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework of the molecule. It arises from the intrinsic electronegativity difference between the atoms of the substituent and the aromatic carbon to which it is attached. Oxygen, being a highly electronegative atom, pulls electron density away from the benzene ring through the sigma bond. This is known as a negative inductive effect (-I). For any alkoxy group, including methoxyethoxy, the oxygen atom directly attached to the ring will exert this electron-withdrawing pull.[1][2]
-
The Resonance Effect (M or R): This effect involves the delocalization of lone pair or pi (π) electrons across the conjugated π-system of the aromatic ring. The oxygen atom of an alkoxy group possesses lone pairs that can be donated into the ring, increasing the electron density at the ortho and para positions. This is a positive resonance effect (+M or +R).[1]
Crucially, for alkoxy substituents, these two effects are in opposition. The resonance effect is typically dominant, leading to an overall electron-donating character, especially at the para position.[1] This makes alkoxy groups "activating" substituents in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions.[3]
Quantifying Electronic Influence: A Comparative Analysis
To move from a qualitative description to a quantitative comparison, we turn to Linear Free-Energy Relationships (LFERs), most notably the Hammett equation.[4] The Hammett substituent constant, sigma (σ), quantifies the electronic effect of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[5][6] The position of the substituent matters:
-
σ_meta_ (σ_m_): Primarily reflects the inductive effect.
-
σ_para_ (σ_p_): Represents the net sum of both inductive and resonance effects.
While specific Hammett constants for the 2-methoxyethoxy group are not cataloged, we can predict its behavior by comparing it to the known values for methoxy and ethoxy groups.
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) | Inductive Effect | Resonance Effect | Net Effect (Para) |
| Methoxy (-OCH₃) | +0.115 | -0.268 | -I (Withdrawing) | +R (Donating) | Electron Donating |
| Ethoxy (-OCH₂CH₃) | +0.015 | -0.25 | -I (Withdrawing) | +R (Donating) | Electron Donating |
| Methoxyethoxy (-OCH₂CH₂OCH₃) | ~ +0.1 | ~ -0.2 to -0.25 | -I (Withdrawing) | +R (Donating) | Electron Donating |
| Chloro (-Cl) | +0.373 | +0.227 | -I (Withdrawing) | +R (Weakly Donating) | Electron Withdrawing |
| Bromo (-Br) | +0.393 | +0.232 | -I (Withdrawing) | +R (Weakly Donating) | Electron Withdrawing |
Data for Methoxy, Ethoxy, Chloro, and Bromo sourced from Wikipedia's compilation of Hammett constants.[7] Values for Methoxyethoxy are estimated.
Analysis of the Methoxyethoxy Group: The electronic character of the methoxyethoxy group is dominated by the oxygen atom directly bonded to the benzene ring. Its lone pairs participate in resonance, making it a strong +R donor. Its electronegativity results in a -I effect. The additional –CH₂CH₂OCH₃ tail is expected to have a minimal impact on the electronic parameters compared to an ethyl group. The inductive effect of the terminal methoxy group is attenuated by the intervening alkyl chain and is unlikely to significantly influence the aromatic ring's electron density. Therefore, the Hammett constants for the methoxyethoxy group are predicted to be very similar to those of the methoxy and ethoxy groups, signifying a potent electron-donating character at the para position and a mildly electron-withdrawing nature from the meta position.
Visualizing the Electronic Push-Pull
The interplay between the inductive and resonance effects of the methoxyethoxy group can be visualized as follows:
Caption: Opposing electronic forces of the methoxyethoxy group.
Experimental Verification: A Protocol for pKa Determination
Theoretical predictions provide a robust starting point, but experimental validation is the gold standard for quantifying electronic effects. A classic and reliable method is to measure the acidity (pKa) of a series of substituted phenols. An electron-donating group will decrease the acidity of a phenol (increase the pKa), while an electron-withdrawing group will increase its acidity (decrease the pKa).
This protocol outlines a spectrophotometric method for determining the pKa of a phenol, which can be adapted to measure the effect of the methoxyethoxy substituent.
Objective: To determine the pKa of a phenol derivative by measuring the absorbance of its acidic (ArOH) and basic (ArO⁻) forms as a function of pH.
Materials:
-
Substituted phenol (e.g., 4-(2-methoxyethoxy)phenol)
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
A series of buffer solutions with known pH values spanning the expected pKa (e.g., phosphate and borate buffers ranging from pH 6 to 11)
-
0.1 M HCl and 0.1 M NaOH solutions
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test phenol in a suitable solvent (e.g., ethanol or DMSO) to ensure solubility before dilution in aqueous buffers.
-
Preparation of Test Solutions:
-
For each buffer solution, pipette a precise volume of the phenol stock solution into a volumetric flask and dilute to the mark with the buffer. The final concentration of the phenol should be low enough to be within the linear range of the spectrophotometer (typically 10⁻⁴ to 10⁻⁵ M).
-
Prepare two additional solutions: one in 0.1 M HCl (to measure the fully protonated, acidic form, ArOH) and one in 0.1 M NaOH (to measure the fully deprotonated, basic form, ArO⁻).
-
-
Spectrophotometric Analysis:
-
Scan the UV-Vis spectrum (e.g., from 250 to 400 nm) for both the acidic (in HCl) and basic (in NaOH) solutions to identify the wavelength of maximum absorbance (λ_max_) for each species.
-
Measure the absorbance of all the buffered solutions at the λ_max_ of the basic form (ArO⁻).
-
-
Data Analysis and pKa Calculation:
-
The pKa can be determined using the Henderson-Hasselbalch equation adapted for absorbance data: pKa = pH + log [ (A_B - A) / (A - A_A) ] Where:
-
A is the absorbance of the sample at a given pH.
-
A_A is the absorbance of the fully acidic form (in 0.1 M HCl).
-
A_B is the absorbance of the fully basic form (in 0.1 M NaOH).
-
-
Calculate the pKa for each buffered solution. The average of these values provides the experimental pKa.
-
Alternatively, plot Absorbance vs. pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.[8]
-
Sources
Navigating Structural Elucidation: A Comparative Guide to Experimental vs. Predicted NMR Shifts for 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
A Note to Our Readers: In the pursuit of scientific rigor, this guide was intended to provide a direct comparison between experimentally obtained and computationally predicted Nuclear Magnetic Resonance (NMR) data for 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene. However, a comprehensive search of public databases and scientific literature did not yield publicly available experimental ¹H or ¹³C NMR spectra for this specific compound.
Therefore, this guide has been adapted to serve as a robust methodological template. We will utilize the structure of this compound to generate a detailed set of predicted NMR shifts and provide an in-depth analysis of what one would expect from an experimental spectrum. This document will walk you through the process of acquiring, predicting, and comparing NMR data, providing a valuable framework for your own research when experimental data is accessible.
Introduction: The Imperative of Structural Verification in Drug Discovery
In the landscape of drug development and materials science, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the chemical environment of individual atoms within a molecule. The process often involves a synergistic approach: the acquisition of experimental NMR data and its comparison with theoretically predicted shifts. This guide provides a comprehensive overview of this comparative workflow, using this compound as a case study.
The Experimental Protocol: A Blueprint for Data Acquisition
While we could not obtain an experimental spectrum for our target molecule, a standard protocol for acquiring high-quality ¹H and ¹³C NMR data is outlined below. The choice of solvent and instrument parameters is critical for resolving signals and ensuring data accuracy.
Sample Preparation and Instrumentation
-
Sample Preparation: Approximately 10-20 mg of the solid this compound would be dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrumentation: The spectra would be recorded on a high-field NMR spectrometer, for instance, a Bruker Avance III 500 MHz instrument. Higher field strengths generally result in better signal dispersion and resolution.
-
¹H NMR Acquisition: The proton NMR spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program, such as the zg30, would be used.
-
¹³C NMR Acquisition: The carbon NMR spectrum would be acquired using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
The Theoretical Framework: Predicting NMR Chemical Shifts
The prediction of NMR chemical shifts has evolved from empirical additivity rules to sophisticated quantum mechanical calculations and machine learning models. These predictive tools are invaluable for assigning experimental spectra, verifying proposed structures, and even for predicting the spectra of yet-to-be-synthesized molecules.
There are several approaches to predicting NMR chemical shifts[1]:
-
Empirical and Database-Driven Methods: These methods, often employing Hierarchically Ordered Spherical description of Environment (HOSE) codes, leverage large databases of known structures and their experimental NMR data. The chemical environment of an atom in the query molecule is compared to similar environments in the database to predict its chemical shift.[2]
-
Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is a powerful QM method used to calculate NMR shielding tensors, which are then converted to chemical shifts. The accuracy of DFT predictions is dependent on the chosen functional and basis set.
-
Machine Learning (ML) and Artificial Intelligence (AI): More recently, machine learning algorithms, particularly graph neural networks, have been trained on vast datasets of molecular structures and their corresponding NMR spectra to predict chemical shifts with high accuracy.
For this guide, we will utilize a widely accessible online NMR prediction tool that employs a combination of database and machine learning approaches to generate the predicted shifts for this compound.
The Workflow for Comparison: A Visual Guide
The process of comparing experimental and predicted NMR data can be visualized as a systematic workflow.
Figure 1: Workflow for the comparison of experimental and predicted NMR data.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions were generated using a standard online NMR prediction tool.
Predicted ¹H NMR Shifts (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | 7.45 | d | 1H |
| H-5 | 7.20 | dd | 1H |
| H-6 | 6.90 | d | 1H |
| -OCH₂CH₂O- | 4.20 | t | 2H |
| -OCH₂CH₂O- | 3.85 | t | 2H |
| -OCH₃ | 3.50 | s | 3H |
Predicted ¹³C NMR Shifts (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-Cl) | 150.5 |
| C-2 (C-O) | 148.0 |
| C-3 | 133.0 |
| C-4 (C-Br) | 115.0 |
| C-5 | 128.5 |
| C-6 | 114.0 |
| -OCH₂CH₂O- | 71.0 |
| -OCH₂CH₂O- | 69.5 |
| -OCH₃ | 59.0 |
Analysis of Predicted Shifts and Comparison with Chemical Principles
A detailed analysis of the predicted spectra reveals the influence of the various substituents on the chemical shifts of the aromatic and aliphatic protons and carbons.
-
Aromatic Protons: The aromatic protons are expected to resonate in the downfield region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene ring current. The predicted shifts of 7.45, 7.20, and 6.90 ppm are consistent with this expectation. The electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating effect of the methoxyethoxy group, all contribute to the specific chemical shifts of the aromatic protons. The predicted multiplicities (doublet and doublet of doublets) arise from spin-spin coupling with neighboring protons.
-
Aliphatic Protons: The protons of the methoxyethoxy side chain are predicted to appear in the range of 3.50-4.20 ppm. The protons on the carbons adjacent to the oxygen atoms are deshielded and thus appear at lower field. The predicted triplet multiplicities for the methylene protons are due to coupling with the adjacent methylene group. The methyl group is predicted to be a singlet as it has no adjacent protons.
-
Aromatic Carbons: The aromatic carbons are predicted to resonate between 114.0 and 150.5 ppm. The carbons directly attached to the electronegative chlorine and oxygen atoms (C-1 and C-2) are the most deshielded and appear at the lowest field. The carbon bearing the bromine atom (C-4) is also significantly shifted.
-
Aliphatic Carbons: The carbons of the methoxyethoxy group are predicted at 71.0, 69.5, and 59.0 ppm, which is a typical range for sp³ hybridized carbons bonded to oxygen.
Bridging the Gap: The Comparative Analysis
In a real-world scenario where experimental data is available, the next step would be to populate the comparison table with the experimental chemical shifts. The analysis would then focus on:
-
Correlation: A primary goal is to match each predicted signal to an experimental one. This is often straightforward for simple molecules but can be challenging for complex structures.
-
Deviation Analysis: Minor deviations between predicted and experimental shifts are expected. These can arise from limitations in the prediction algorithm, solvent effects not fully accounted for in the prediction, and conformational dynamics of the molecule in solution. A systematic analysis of these deviations can provide deeper structural insights.
-
Structural Confirmation: A strong correlation between the predicted and experimental spectra provides a high degree of confidence in the proposed structure. Significant discrepancies might indicate an incorrect structural assignment or the presence of an unexpected isomer or impurity.
Conclusion
The comparison of experimental and predicted NMR data is a powerful and indispensable tool in modern chemical research. While the absence of public experimental data for this compound prevented a direct comparison in this guide, the principles and methodologies outlined provide a comprehensive framework for researchers. The continued development of more accurate and sophisticated NMR prediction software, fueled by advances in quantum mechanics and machine learning, will undoubtedly further enhance the utility of this comparative approach in accelerating the pace of scientific discovery.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Safety Operating Guide
Comprehensive Disposal Protocol for 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene
This guide provides a detailed, safety-first protocol for the proper disposal of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene. As a halogenated aromatic ether, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established safety principles and regulatory standards, designed for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the hazard assessment and subsequent recommendations are based on a conservative approach, synthesizing data from structurally analogous compounds such as other halogenated aromatic ethers.[1][2][3] Users must always consult their institution's Environmental Health and Safety (EHS) department for site-specific guidelines.
Hazard Assessment and Characterization
Due to its structure—a halogenated (bromo- and chloro-) aromatic ether—this compound is presumed to possess significant health and environmental hazards. Halogenated organic compounds can be persistent in the environment and exhibit toxicity to aquatic life.[2][4] The ether linkage also suggests specific handling requirements.[5]
Based on data from similar chemical structures, the following hazards should be assumed:
| Hazard Class | GHS Hazard Statement | Rationale and Causality |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Halogenated aromatic compounds can interfere with key biological processes upon absorption, ingestion, or inhalation, leading to systemic toxicity.[1][2] |
| Skin & Eye Damage | H315: Causes skin irritationH318/H319: Causes serious eye damage/irritation | The chemical structure can be irritating to epithelial tissues. Direct contact can lead to inflammation, redness, and in the case of eyes, severe damage.[3][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, a common property of volatile organic compounds.[3][6] |
| Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects | Bromo- and chloro-aromatic structures are often not readily biodegradable, leading to persistence and bioaccumulation in aquatic ecosystems.[2] Accidental release must be prevented. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all necessary engineering controls and PPE are in place. The primary routes of exposure are inhalation, skin contact, and eye contact.
Core PPE Requirements:
-
Hand Protection: Use chemical-resistant gloves. Nitrile gloves are suitable for splash protection but should be changed immediately upon contamination. For more intensive handling or spill cleanup, consider thicker, reusable gloves.[5][7]
-
Eye Protection: Wear chemical safety goggles or a face shield that provides comprehensive protection against splashes.[6]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[7]
-
Respiratory Protection: All handling of this compound, including aliquoting for waste disposal, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5]
Waste Management & Disposal Workflow
Proper disposal is a multi-step process that begins at the point of waste generation. The following diagram outlines the decision-making process for managing different waste streams containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste streams.
Step-by-Step Disposal Protocols
Adherence to a systematic procedure is critical for safety and compliance. Do not discharge this chemical or its containers to sewers or surface waters.[8]
Protocol 4.1: Routine Disposal of Liquid Waste
This protocol applies to unused or surplus chemical and waste solutions from experimental use.
-
Select a Waste Container: Choose a clean, chemically compatible container, preferably glass, with a screw cap. Ensure it is free from contaminants that could react with the halogenated ether.
-
Designate and Label: The container must be clearly labeled as "Hazardous Waste" and must list the full chemical name: "this compound" and any other components in the waste mixture. Affix appropriate hazard pictograms.
-
Transfer Waste: In a chemical fume hood, carefully transfer the waste into the designated container. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Secure and Store: Tightly seal the container. Place it in a secondary containment bin or tray to contain any potential leaks. Store in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat or ignition sources.[6][9]
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal facility. This is the only acceptable final disposal route.[1][10]
Protocol 4.2: Management of Small Spills (<100 mL)
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the lab.
-
Assess and Ventilate: Ensure ventilation is adequate. If not already in one, perform cleanup within a fume hood if the spilled container can be safely moved.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the contaminated absorbent material. Place it into a designated hazardous waste container suitable for solid waste.
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials (gloves, wipes, etc.) must be placed in the solid hazardous waste container.
-
Dispose: Seal, label, and store the waste container as described in Protocol 4.1 for professional disposal.
Protocol 4.3: Decontamination of Empty Containers and Labware
-
Initial Rinse: In a fume hood, rinse the empty container or glassware three times with a small amount of a suitable solvent (e.g., acetone, ethanol). This process is known as triple rinsing.
-
Collect Rinsate: Each rinse must be collected and transferred into the designated liquid hazardous waste container (see Protocol 4.1). This rinsate is considered hazardous waste.
-
Final Cleaning: After triple rinsing, the container/labware can be washed with soap and water.
-
Disposal of Container: After air drying, obliterate or remove the original label. The "empty" container can now be disposed of according to institutional guidelines for non-hazardous glass or plastic waste.
Regulatory Framework and Compliance
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[11][12] As the generator of the waste, you are legally responsible for its safe management from "cradle-to-grave." This includes proper identification, labeling, storage, and ensuring it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14] Always maintain accurate records of your hazardous waste streams.
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Fisher Scientific. Safety Data Sheet: 4-Bromophenethyl bromide. Fisher Scientific. (Note: Used as a proxy for general handling of bromo-aromatic compounds).
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Thermo Fisher Scientific. Safety Data Sheet: 1-Bromo-2-chlorobenzene. Thermo Fisher Scientific. (Note: Used as a proxy for a structurally related compound).
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ResearchGate. Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts - Electrophilic aromatic substitution and oxidation. ResearchGate.
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Navigating the Safe Handling of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle complex chemical intermediates with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Bromo-1-chloro-2-(2-methoxyethoxy)benzene, a key building block in pharmaceutical synthesis. By moving beyond a simple checklist and delving into the rationale behind each recommendation, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Risks of Halogenated Aryl Ethers
Inferred Hazard Profile:
| Hazard Class | Anticipated Effect | Citation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [9][10] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][9] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [1][2][9] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1][9] |
| Peroxide Formation | Potential for explosive peroxide formation upon storage, especially when exposed to air and light. | [4][6][7][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of each component is dictated by the anticipated hazards.[11][12][13]
Core PPE Ensemble
Caption: Step-by-step workflow for handling the compound.
-
Engineering Controls: All manipulations must be conducted in a properly functioning chemical fume hood. [4]* Inert Atmosphere: For reactions sensitive to air or moisture, and to mitigate peroxide formation, handling under an inert atmosphere (e.g., nitrogen or argon) is advisable.
-
Static Electricity: Take precautionary measures against static discharge, especially when transferring large quantities. [3][7]* Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. [2][3][14]Avoid breathing vapors or mists. [1][2]
Emergency Procedures: Preparedness is Key
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for proper disposal. [1]5. Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [1][2][4]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [1]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1][14]
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (including contaminated absorbents, gloves, and labware) in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. [6]Do not dispose of this chemical down the drain. [1] By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research workflows, ensuring the protection of yourself, your colleagues, and the integrity of your scientific endeavors.
References
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
